molecular formula C27H37Cl3N8O4 B1149966 CBB1007 trihydrochloride

CBB1007 trihydrochloride

Numéro de catalogue: B1149966
Poids moléculaire: 644.0 g/mol
Clé InChI: RIIIVYLDVVJOFM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CBB1007 trihydrochloride is a cell-permeable amidino-guanidinium compound that acts as a potent, reversible and substrate competitive LSD1 selective inhibitor (IC50 = 5.27 μM for hLSD1).  CBB1007 efficiently can block LSD1-mediated demethylation of H3K4Me2 and H3K4Me (IC50 ≤ 5 μM) with no effect on H3K4Me3 and H3K9Me2, and LSD2 and JARID1A activities. Increases H3K4Me2 and H3K4Me contents (IC50 ≤ 5 μM), and causes activation of epigenetically suppressed CHRM4/M4-ArchR and SCN3A genes in F9 cells (IC50 ≤ 3.74 μM). CBB1007 was Shown to preferentially arrest the growth of pluripotent tumors with minimal effect on non-pluripotent cancer or normal somatic cells (IC50 ≥ 100 μM). 

Propriétés

Formule moléculaire

C27H37Cl3N8O4

Poids moléculaire

644.0 g/mol

Nom IUPAC

methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate;trihydrochloride

InChI

InChI=1S/C27H34N8O4.3ClH/c1-39-26(38)22-15-18(17-32-6-8-35(9-7-32)27(30)31)14-21(16-22)25(37)34-12-10-33(11-13-34)24(36)20-4-2-19(3-5-20)23(28)29;;;/h2-5,14-16H,6-13,17H2,1H3,(H3,28,29)(H3,30,31);3*1H

Clé InChI

RIIIVYLDVVJOFM-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

CBB1007 Trihydrochloride: A Technical Guide to its Inhibition of Histone Demethylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBB1007 trihydrochloride is a synthetic, cell-permeable small molecule that has been identified as a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. This enzyme plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. By inhibiting LSD1, this compound effectively blocks the demethylation of mono- and di-methylated H3K4 (H3K4Me1 and H3K4Me2), leading to the re-expression of epigenetically silenced genes. This technical guide provides a comprehensive overview of the mechanism, quantitative effects, and experimental methodologies related to the action of this compound on histone demethylation.

Introduction to Histone Demethylation and LSD1

Histone post-translational modifications are a cornerstone of epigenetic regulation, influencing chromatin structure and gene expression. The methylation of histone H3 on lysine 4 (H3K4) is a key activating mark, with its different methylation states (mono-, di-, and tri-methylation) having distinct roles in transcriptional regulation. Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin-dependent monoamine oxidase that specifically removes methyl groups from H3K4me1 and H3K4me2. Overexpression of LSD1 has been implicated in various cancers, making it a promising target for therapeutic intervention.

This compound: Mechanism of Action

This compound functions as a reversible and substrate-competitive inhibitor of LSD1[1][2][3]. Its chemical structure, an amidino-guanidinium compound, allows it to effectively compete with the histone H3 substrate for binding to the active site of the LSD1 enzyme. This inhibition prevents the demethylation of H3K4me2 and H3K4me, leading to an accumulation of these activating histone marks.

Signaling Pathway Diagram

CBB1007_Mechanism cluster_histone Histone H3 Tail H3K4me2 H3K4me2 Demethylation Demethylation H3K4me2->Demethylation H3K4me1 H3K4me1 LSD1 LSD1 (KDM1A) LSD1->Demethylation CBB1007 CBB1007 Trihydrochloride CBB1007->LSD1 Binds to active site CBB1007->Demethylation Blocks Demethylation->H3K4me1 Inhibition Inhibition

Caption: Mechanism of LSD1 inhibition by this compound.

Quantitative Data on this compound

The inhibitory potency of this compound has been quantified through various biochemical and cellular assays. The following table summarizes the key quantitative data available.

ParameterValueTargetAssay TypeReference
IC50 5.27 µMHuman LSD1 (hLSD1)Enzymatic Assay[1][3][4][5][6]
Effect on Histone Marks IC50 ≤ 5 µMH3K4Me2 and H3K4Me demethylationCellular Assay[2][6]
Gene Activation IC50 ≤ 3.74 µMActivation of CHRM4/M4-ArchR and SCN3A genes in F9 cellsCellular Assay[2][6]
Cell Growth Inhibition IC50 ≥ 100 µMNon-pluripotent cancer or normal somatic cellsCellular Assay[2][6]

Experimental Protocols

The evaluation of this compound's effect on histone demethylation involves several key experimental methodologies.

In Vitro LSD1 Enzymatic Assay

This assay directly measures the inhibitory effect of CBB1007 on the enzymatic activity of purified LSD1.

Objective: To determine the IC50 value of CBB1007 for LSD1.

General Protocol:

  • Enzyme and Substrate Preparation: Recombinant human LSD1 and a synthetic H3K4me2 peptide substrate are prepared in an appropriate assay buffer.

  • Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Reaction Incubation: The LSD1 enzyme is pre-incubated with the various concentrations of CBB1007. The reaction is initiated by the addition of the H3K4me2 peptide substrate. The reaction is allowed to proceed for a set time at a controlled temperature.

  • Detection: The demethylation reaction produces formaldehyde, which can be quantified using a fluorescent or colorimetric detection reagent. Alternatively, the production of the demethylated peptide can be measured using methods like mass spectrometry or antibody-based detection.

  • Data Analysis: The percentage of inhibition at each CBB1007 concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Experimental Workflow Diagram

LSD1_Assay_Workflow Start Start Prep Prepare Reagents: - LSD1 Enzyme - H3K4me2 Substrate - CBB1007 Dilutions Start->Prep Incubate Pre-incubate LSD1 with CBB1007 Prep->Incubate React Initiate Reaction with Substrate Incubate->React Detect Detect Demethylation (e.g., Formaldehyde Production) React->Detect Analyze Data Analysis: Calculate % Inhibition Determine IC50 Detect->Analyze End End Analyze->End

Caption: Workflow for an in vitro LSD1 enzymatic assay.

Western Blot Analysis of Histone Methylation

This technique is used to assess the in-cell effect of CBB1007 on the levels of specific histone methylation marks.

Objective: To determine if CBB1007 treatment leads to an increase in H3K4me1 and H3K4me2 levels in cells.

General Protocol:

  • Cell Culture and Treatment: Cells (e.g., F9 teratocarcinoma cells) are cultured and treated with various concentrations of this compound or a vehicle control for a specific duration.

  • Histone Extraction: Histones are extracted from the cell nuclei using an acid extraction protocol.

  • Protein Quantification: The concentration of the extracted histones is determined using a protein assay (e.g., Bradford or BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of histone extracts are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for H3K4me1, H3K4me2, and total Histone H3 (as a loading control). Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the H3K4me1 and H3K4me2 bands is normalized to the total H3 band to determine the relative change in methylation levels upon CBB1007 treatment.

Selectivity Profile

An important characteristic of a targeted inhibitor is its selectivity. This compound has been shown to be selective for LSD1. It exhibits no significant inhibitory activity against the closely related homolog LSD2 or the Jumonji domain-containing histone demethylase JARID1A[2][5][6]. This selectivity is crucial for minimizing off-target effects in a therapeutic context.

Logical Relationship Diagram

CBB1007_Selectivity CBB1007 CBB1007 Trihydrochloride LSD1 LSD1 (KDM1A) CBB1007->LSD1 Inhibits LSD2 LSD2 (KDM1B) CBB1007->LSD2 No Effect JARID1A JARID1A (KDM5A) CBB1007->JARID1A No Effect

Caption: Selectivity profile of this compound.

Cellular Effects and Therapeutic Potential

The inhibition of LSD1 by this compound has significant downstream cellular consequences. By increasing the levels of H3K4me1 and H3K4me2, CBB1007 can lead to the reactivation of epigenetically silenced genes[2][6]. This has been demonstrated in F9 teratocarcinoma cells, where treatment with CBB1007 resulted in the activation of the CHRM4 and SCN3A genes.

Furthermore, CBB1007 has been shown to preferentially inhibit the growth of pluripotent tumor cells, such as teratocarcinomas and embryonic carcinomas, with minimal effects on non-pluripotent cancer cells or normal somatic cells[2][6]. This suggests a potential therapeutic window for targeting cancers that are dependent on LSD1 activity for maintaining their undifferentiated and proliferative state.

Conclusion

This compound is a valuable research tool for studying the role of LSD1 in epigenetic regulation and a promising lead compound for the development of novel anti-cancer therapies. Its well-defined mechanism of action, potent and selective inhibition of LSD1, and demonstrated cellular effects make it a subject of significant interest in the fields of chemical biology and drug discovery. Further investigation into its in vivo efficacy and safety profile will be critical in advancing its potential clinical applications.

References

The role of CBB1007 trihydrochloride in gene activation.

Author: BenchChem Technical Support Team. Date: December 2025

No Publicly Available Data on CBB1007 Trihydrochloride and Its Role in Gene Activation

Following a comprehensive search of publicly available scientific literature and databases, no information was found regarding "this compound" and its potential role in gene activation. This suggests that "this compound" may be an internal development codename, a compound that has not yet been described in published scientific literature, or a potential misnomer.

As a result of the absence of any data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to the mechanism of action of this compound.

Researchers, scientists, and drug development professionals seeking information on this specific molecule are encouraged to consult internal documentation or await its disclosure in scientific publications or patent filings. For general information on gene activation mechanisms, it is recommended to search for well-characterized compounds or pathways relevant to a specific area of interest.

CBB1007 Trihydrochloride: A Technical Guide to its Application in Pluripotent Stem Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of CBB1007 trihydrochloride, a potent inhibitor of the Facilitates Chromatin Transcription (FACT) complex, and its significant implications for pluripotent stem cell (PSC) research. The FACT complex, a critical histone chaperone, plays a pivotal role in chromatin remodeling, a fundamental process in the regulation of pluripotency and differentiation. This document details the mechanism of action of CBB1007, summarizes key quantitative data from relevant studies, provides detailed experimental protocols for its use with PSCs, and visualizes the associated signaling pathways and experimental workflows. This guide is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize CBB1007 as a tool to investigate and manipulate the plastic state of pluripotent stem cells.

Introduction: The FACT Complex and Pluripotency

Pluripotent stem cells (PSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), possess the remarkable ability to self-renew and differentiate into all cell types of the body. This plasticity is tightly controlled by a network of transcription factors, epigenetic modifications, and chromatin remodeling complexes. Among these, the Facilitates Chromatin Transcription (FACT) complex has emerged as a crucial regulator.

The FACT complex is a heterodimeric histone chaperone composed of the subunits Suppressor of Ty 16 (SPT16) and Structure-Specific Recognition Protein 1 (SSRP1) .[1] Its primary function is to reversibly disassemble and reassemble nucleosomes, thereby facilitating processes that require access to DNA, such as transcription, replication, and DNA repair.[1][2]

In the context of pluripotency, the FACT complex is essential for both the induction and maintenance of the pluripotent state.[3][[“]][5] It interacts with and facilitates the function of core pluripotency transcription factors, including OCT4, SOX2, and NANOG .[3][6] By modulating chromatin structure at the promoters and enhancers of pluripotency-associated genes, FACT ensures their appropriate expression and safeguards the self-renewal capacity of PSCs.[[“]][6]

This compound: A Potent FACT Inhibitor

This compound, also known as CBL0137, is a small molecule belonging to the curaxin family of compounds. It functions as a potent inhibitor of the FACT complex. The mechanism of action involves the physical interaction of CBB1007 with the FACT complex, leading to its "trapping" on chromatin. This sequestration prevents FACT from carrying out its normal chaperone functions, effectively stalling chromatin remodeling processes.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the effect of FACT inhibition on pluripotent stem cells, primarily based on studies using FACT inhibitors and genetic depletion methods.

Table 1: Effect of FACT Inhibition on Pluripotency Induction

ParameterObservationReference
iPSC Colony Formation Inhibition of FACT blocks the formation of induced pluripotent stem cells.[5][7]
Reprogramming Window FACT is required during a specific window early in the reprogramming process.[5]

Table 2: Effect of FACT Inhibition on Maintained Pluripotent Stem Cells

ParameterCell TypeTreatmentDurationEffectReference
Gene Expression (Oct4, Sox2, Nanog) Mouse ESCsFACT inhibitor (CBL0100)5 daysNo significant change in expression[5]
Cell Proliferation Mouse ESCsFACT inhibitor (CBL0100)Up to 5 daysNo significant effect on growth rate[5]
Morphology Mouse ESCsFACT inhibitor (CBL0100)Up to 5 daysNo change in undifferentiated morphology[5]

Table 3: Concentrations of FACT Inhibitors Used in In Vitro Studies

CompoundCell TypeConcentration RangeEffectReference
CBL0100Jurkat cells (as a proxy for actively dividing cells)0.05 - 0.2 µMInhibition of HIV-1 replication (IC50 = 0.055 µM)[8]
CBB1007 (CBL0137)Cancer Stem Cells2 - 5 µMInhibition of cell viability and colony formation[6]

Experimental Protocols

The following protocols are adapted from established methods for pluripotent stem cell culture and studies involving FACT inhibition.

General Culture of Human Pluripotent Stem Cells (Feeder-Free)

This protocol describes the routine maintenance of human iPSCs or ESCs in a feeder-free system.

Materials:

  • Human pluripotent stem cells (e.g., iPSCs)

  • Matrigel-coated culture plates

  • mTeSR™1 or StemFlex™ Medium

  • DPBS (without Ca2+ and Mg2+)

  • 0.5 mM EDTA

  • ROCK inhibitor (e.g., Y-27632)

  • Cell scraper

Procedure:

  • Coating Plates: Coat culture plates with Matrigel according to the manufacturer's instructions.

  • Daily Media Change: Aspirate spent medium and add fresh, pre-warmed mTeSR™1 or StemFlex™ Medium daily.

  • Passaging:

    • When colonies reach 70-80% confluency, aspirate the medium and wash with DPBS.

    • Add 0.5 mM EDTA and incubate for 5-7 minutes at room temperature.

    • Aspirate EDTA and add fresh medium.

    • Gently detach colonies using a cell scraper.

    • Break colonies into small clumps by pipetting gently.

    • Plate the cell suspension onto new Matrigel-coated plates at the desired split ratio.

    • Add ROCK inhibitor to the medium for the first 24 hours after passaging to enhance survival.

Inhibition of FACT in Pluripotent Stem Cells with this compound

This protocol outlines a general procedure for treating PSCs with CBB1007 to study its effects on pluripotency maintenance.

Materials:

  • This compound

  • DMSO (for stock solution)

  • Maintained pluripotent stem cell cultures (from Protocol 4.1)

  • Appropriate cell culture medium

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in sterile DMSO. Store aliquots at -20°C.

  • Treatment:

    • Culture PSCs to the desired confluency.

    • Prepare fresh culture medium containing the desired final concentration of CBB1007 (e.g., starting with a range of 0.1 µM to 5 µM, based on available data for related compounds and cancer stem cells). A vehicle control (DMSO) should be run in parallel.

    • Aspirate the old medium from the PSC cultures and add the CBB1007-containing medium.

  • Incubation and Analysis:

    • Incubate the cells for the desired period (e.g., 24, 48, 72 hours).

    • Perform daily media changes with fresh CBB1007-containing medium.

    • At the end of the treatment period, harvest cells for downstream analysis, such as:

      • Quantitative PCR (qPCR): To analyze the expression of pluripotency markers (Oct4, Sox2, Nanog).

      • Immunocytochemistry: To visualize the expression and localization of pluripotency proteins.

      • Cell Viability/Proliferation Assays: To assess the cytotoxic effects of the compound.

Inhibition of iPSC Generation with this compound

This protocol describes how to test the effect of CBB1007 on the generation of iPSCs from somatic cells.

Materials:

  • Somatic cells (e.g., fibroblasts)

  • Reprogramming vectors (e.g., Sendai virus, lentivirus expressing OCT4, SOX2, KLF4, c-MYC)

  • iPSC generation medium

  • This compound

Procedure:

  • Initiate Reprogramming: Transduce somatic cells with reprogramming vectors according to a standard protocol.

  • CBB1007 Treatment:

    • One day after transduction, begin treating the cells with CBB1007-containing iPSC generation medium.

    • Test a range of concentrations to determine the optimal inhibitory concentration.

    • Include a vehicle control (DMSO).

  • Culture and Monitoring:

    • Continue to culture the cells, changing the medium with fresh CBB1007 every 1-2 days.

    • Monitor the cultures for the emergence of iPSC-like colonies.

  • Analysis:

    • After 3-4 weeks, stain the plates for alkaline phosphatase activity or with antibodies against pluripotency markers to quantify the number of iPSC colonies.

    • Compare the number of colonies in the CBB1007-treated wells to the vehicle control.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to CBB1007 and pluripotent stem cell research.

FACT_Signaling_Pathway cluster_nucleus Nucleus CBB1007 CBB1007 (FACT Inhibitor) FACT FACT Complex (SPT16 + SSRP1) CBB1007->FACT Inhibits Nucleosome Nucleosome (Histones H2A, H2B, H3, H4) FACT->Nucleosome Disassembles/ Reassembles Transcription Transcription FACT->Transcription Facilitates DNA DNA Pluripotency_Genes Pluripotency Genes (Oct4, Sox2, Nanog) Pluripotency_Genes->Transcription Template for Pluripotency_Proteins Pluripotency Proteins Transcription->Pluripotency_Proteins Leads to Self_Renewal Self-Renewal & Pluripotency Pluripotency_Proteins->Self_Renewal Maintains Experimental_Workflow_iPSC_Generation cluster_workflow Experimental Workflow: Effect of CBB1007 on iPSC Generation start Start: Somatic Cells (e.g., Fibroblasts) reprogramming Reprogramming Factor Transduction (OKSM) start->reprogramming treatment_split reprogramming->treatment_split control_branch Control (DMSO) treatment_split->control_branch Day 1 cbb1007_branch CBB1007 Treatment treatment_split->cbb1007_branch Day 1 culture_control Culture & Monitor for Colony Formation control_branch->culture_control culture_cbb1007 Culture & Monitor for Colony Formation cbb1007_branch->culture_cbb1007 analysis_control Analysis: Quantify iPSC Colonies culture_control->analysis_control 3-4 Weeks analysis_cbb1007 Analysis: Quantify iPSC Colonies culture_cbb1007->analysis_cbb1007 3-4 Weeks result_control Result: iPSC Colonies Form analysis_control->result_control result_cbb1007 Result: iPSC Colony Formation Blocked analysis_cbb1007->result_cbb1007

References

CBB1007 Trihydrochloride: A Targeted Approach to Inhibit Teratocarcinoma Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CBB1007 trihydrochloride, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), has emerged as a promising agent in targeting pluripotent cancer cells, particularly teratocarcinomas. This technical guide provides a comprehensive overview of the impact of this compound on teratocarcinoma cell lines. It details the molecular mechanisms, summarizes key quantitative data, and provides explicit experimental protocols for the methodologies discussed. The information presented is intended to equip researchers and drug development professionals with the necessary knowledge to effectively study and utilize this compound in the context of teratocarcinoma research.

Introduction

Teratocarcinomas are a type of germ cell tumor characterized by a diverse mixture of embryonic and extraembryonic tissues. A key feature of these tumors is the presence of embryonal carcinoma (EC) cells, the malignant stem cells of teratocarcinomas, which exhibit pluripotency and are responsible for tumor growth and differentiation. Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, plays a crucial role in maintaining the undifferentiated state of these cells by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Upregulation of LSD1 is observed in various cancers and is associated with poor prognosis.

This compound is a cell-permeable, reversible, and selective inhibitor of LSD1. By targeting LSD1, CBB1007 disrupts the epigenetic regulation in teratocarcinoma cells, leading to growth inhibition and induction of differentiation. This guide will delve into the specifics of its action on various teratocarcinoma cell lines.

Mechanism of Action

This compound exerts its effects by inhibiting the demethylase activity of LSD1. This inhibition leads to an increase in the methylation of H3K4 (specifically H3K4me1 and H3K4me2), which are epigenetic marks associated with active gene transcription. The primary mechanism involves the reactivation of suppressed genes that promote differentiation and the downregulation of pluripotency factors that are essential for the self-renewal of teratocarcinoma stem cells.

Signaling Pathway

The inhibition of LSD1 by this compound initiates a cascade of events that ultimately leads to cell cycle arrest and apoptosis. A crucial aspect of this pathway is the downregulation of the key pluripotency transcription factors, SOX2 and OCT4. These factors are essential for maintaining the stem-cell-like properties of teratocarcinoma cells. Their suppression triggers a shift from a proliferative, undifferentiated state towards a more differentiated and growth-arrested phenotype.

LSD1 Inhibition Pathway in Teratocarcinoma Cells CBB1007 CBB1007 trihydrochloride LSD1 LSD1 CBB1007->LSD1 Inhibits H3K4me Increased H3K4 Methylation LSD1->H3K4me Leads to SOX2_OCT4 Downregulation of SOX2 & OCT4 LSD1->SOX2_OCT4 Leads to Gene_Activation Activation of Suppressed Genes H3K4me->Gene_Activation Differentiation Induction of Differentiation SOX2_OCT4->Differentiation Cell_Cycle_Arrest Cell Cycle Arrest SOX2_OCT4->Cell_Cycle_Arrest Apoptosis Apoptosis Differentiation->Apoptosis Cell_Cycle_Arrest->Apoptosis MTT Assay Workflow Start Seed cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with CBB1007 (various concentrations) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT reagent (0.5 mg/mL) Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Add_Solvent Add solubilization solution (e.g., DMSO) Incubate3->Add_Solvent Read Read absorbance at 570 nm Add_Solvent->Read Cell Cycle Analysis Workflow Start Treat cells with CBB1007 Harvest Harvest and wash cells with PBS Start->Harvest Fix Fix cells in ice-cold 70% ethanol Harvest->Fix Incubate Incubate at 4°C (at least 1 hour) Fix->Incubate Stain Resuspend in PBS with RNase A and PI Incubate->Stain Analyze Analyze by flow cytometry Stain->Analyze

Understanding the Pharmacokinetics of CBB1007 Trihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding the specific pharmacokinetic properties of CBB1007 trihydrochloride is limited. This guide provides a comprehensive framework for understanding the anticipated pharmacokinetic evaluation of a novel selective LSD1 inhibitor like CBB1007, drawing upon its known mechanism of action and standard preclinical drug development protocols. The data and experimental details presented herein are illustrative and based on typical methodologies for this class of compounds.

Introduction to this compound

This compound is a reversible and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). By inhibiting LSD1, CBB1007 modulates gene expression, making it a compound of interest for therapeutic applications. A thorough understanding of its pharmacokinetics—how the body absorbs, distributes, metabolizes, and excretes the compound (ADME)—is critical for its development as a therapeutic agent.

Core Concept: Pharmacokinetics (ADME)

The clinical efficacy and safety of this compound are intrinsically linked to its pharmacokinetic profile. The following sections detail the key parameters and the standard experimental protocols used to evaluate them.

Absorption

Data Presentation:

ParameterDescriptionTypical Experimental Model
Bioavailability (%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.In vivo animal models (e.g., rodents, non-rodents)
Tmax (h) Time to reach maximum plasma concentration.In vivo animal models
Cmax (ng/mL) Maximum plasma concentration.In vivo animal models
Permeability The ability of the drug to cross biological membranes.In vitro cell-based assays (e.g., Caco-2)

Experimental Protocols:

  • In Vivo Bioavailability Studies:

    • Animal Models: Typically, rodent (e.g., Sprague-Dawley rats) and non-rodent (e.g., Beagle dogs) species are used.

    • Administration: this compound is administered via both intravenous (IV) and oral (PO) routes in separate groups of animals.

    • Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing.

    • Bioanalysis: Plasma concentrations of CBB1007 are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis of the plasma concentration-time data. Bioavailability is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

  • In Vitro Permeability Assay (Caco-2):

    • Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with characteristics of the intestinal epithelium, are cultured on permeable supports.

    • Drug Application: this compound is added to the apical (A) side of the cell monolayer.

    • Sampling: Samples are taken from the basolateral (B) side at various time points to determine the rate of transport.

    • Analysis: The apparent permeability coefficient (Papp) is calculated.

Distribution

Data Presentation:

ParameterDescriptionTypical Experimental Model
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.In vivo animal models
Tissue Distribution The concentration of the drug in various tissues.In vivo animal models (rodents)
Plasma Protein Binding (%) The extent to which a drug attaches to proteins within the blood.In vitro plasma from various species (human, rat, dog)

Experimental Protocols:

  • Tissue Distribution Studies:

    • Animal Model: Typically performed in rodents.

    • Administration: A single dose of radiolabeled or non-labeled this compound is administered.

    • Tissue Collection: At selected time points, animals are euthanized, and various tissues (e.g., liver, kidney, brain, lung, tumor) are collected.

    • Analysis: Drug concentrations in tissue homogenates are determined by LC-MS/MS or scintillation counting for radiolabeled compounds.

  • Plasma Protein Binding Assay (Equilibrium Dialysis):

    • Method: Equilibrium dialysis is a common method. A semi-permeable membrane separates a plasma sample containing CBB1007 from a buffer solution.

    • Incubation: The system is incubated until equilibrium is reached.

    • Analysis: The concentrations of CBB1007 in the plasma and buffer compartments are measured to determine the bound and unbound fractions.

Metabolism

Data Presentation:

ParameterDescriptionTypical Experimental Model
Metabolic Stability (t1/2) The rate at which the drug is metabolized.In vitro liver microsomes or hepatocytes
Metabolite Identification The chemical structures of the metabolites.In vitro and in vivo samples
CYP450 Inhibition/Induction The potential for the drug to inhibit or induce major cytochrome P450 enzymes.In vitro human liver microsomes

Experimental Protocols:

  • In Vitro Metabolic Stability Assay:

    • System: this compound is incubated with liver microsomes or hepatocytes from different species (e.g., human, rat, dog, monkey) in the presence of NADPH.

    • Sampling: Aliquots are taken at various time points.

    • Analysis: The disappearance of the parent compound is monitored by LC-MS/MS to calculate the in vitro half-life.

  • Metabolite Identification:

    • Sample Source: Samples from in vitro metabolic stability assays and in vivo studies (plasma, urine, feces) are used.

    • Technique: High-resolution mass spectrometry is employed to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

Excretion

Data Presentation:

ParameterDescriptionTypical Experimental Model
Clearance (CL) The volume of plasma cleared of the drug per unit time.In vivo animal models
Excretion Routes The primary pathways of elimination from the body (e.g., renal, fecal).In vivo animal models
t1/2 (h) The time required for the drug concentration to decrease by half.In vivo animal models

Experimental Protocols:

  • Mass Balance Study:

    • Animal Model: Typically conducted in rats.

    • Administration: A single dose of radiolabeled this compound is administered.

    • Sample Collection: Urine, feces, and expired air are collected over a period of several days.

    • Analysis: The total radioactivity in each matrix is measured to determine the proportion of the dose excreted by each route.

Visualizing Key Pathways and Workflows

CBB1007 Mechanism of Action: LSD1 Inhibition

LSD1_Inhibition_Pathway cluster_nucleus Cell Nucleus LSD1 LSD1 (KDM1A) Histone Histone H3 (H3K4me1/2) LSD1->Histone Demethylates Repressive_Complex Repressive Complex LSD1->Repressive_Complex Gene Target Gene Histone->Gene Regulates Transcription Gene Transcription Gene->Transcription CBB1007 CBB1007 CBB1007->LSD1 Inhibits Repressive_Complex->Gene Suppresses PK_Workflow cluster_invitro In Vitro ADME cluster_invivo In Vivo Pharmacokinetics cluster_analysis Data Analysis & Reporting Permeability Permeability (Caco-2) PK_Parameters Calculate PK Parameters Permeability->PK_Parameters Metabolic_Stability Metabolic Stability (Microsomes) Metabolic_Stability->PK_Parameters Protein_Binding Plasma Protein Binding Protein_Binding->PK_Parameters Rodent_PK Rodent PK (Rat) Rodent_PK->PK_Parameters NonRodent_PK Non-Rodent PK (Dog) NonRodent_PK->PK_Parameters Tissue_Distribution Tissue Distribution (Rat) Tissue_Distribution->PK_Parameters Mass_Balance Mass Balance (Rat) Mass_Balance->PK_Parameters Report Generate Report PK_Parameters->Report

The Impact of CBB1007 Trihydrochloride on Embryonic Carcinoma Cells: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals no direct research investigating the effects of CBB1007 trihydrochloride on embryonic carcinoma cells. While the compound's impact on other cancer cell types has been explored, its specific interactions with this pluripotent stem cell line remain uncharacterized in publicly available research. This guide will summarize the current understanding of a closely related compound, CC1007, on other cancer cell lines and provide a general overview of embryonic carcinoma cells as a model system in developmental biology and cancer research.

Understanding Embryonic Carcinoma Cells

Embryonic carcinoma (EC) cells are the pluripotent stem cells of teratocarcinomas and are considered the malignant counterparts of embryonic stem (ES) cells.[1][2] They are a valuable in vitro model for studying embryonic development due to their ability to differentiate into various cell types.[2][3][4][5] For instance, the P19 cell line, a well-established murine EC cell line, can be induced to differentiate into neurons and glial cells with retinoic acid or into cardiac and smooth muscle cells with dimethyl sulfoxide (DMSO).[3][4][6] This makes them a powerful tool for investigating the molecular mechanisms that govern cell fate decisions during embryogenesis.[2]

The Action of a Related Compound, CC1007, on Other Cancers

While information on this compound is scarce, research on a similar compound, CC1007, offers insights into potential mechanisms of action that could be relevant for future studies. CC1007 has been shown to inhibit the proliferation of multiple myeloma (MM) cell lines and induce their apoptosis.[7]

Key Effects of CC1007:
  • Cell Cycle Arrest: CC1007 has been observed to cause cell cycle arrest at the G0/G1 phase in Nalm-6 and MHH-CALL-2 cells.[7] This is achieved by downregulating the expression of key cell cycle regulatory proteins such as cyclin E, CDK2, and CDK4.[7]

  • Induction of Apoptosis: The compound promotes apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[7] This leads to the cleavage of caspase-9 and caspase-3 and the release of cytochrome C from the mitochondria.[7]

Experimental Protocols

While no protocols for this compound on embryonic carcinoma cells exist, the following are general methodologies frequently employed in the study of cell cycle and apoptosis, based on research on CC1007 and other compounds.

Cell Cycle Analysis via Flow Cytometry

This protocol outlines the general steps for analyzing cell cycle distribution.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol

  • RNase A

  • Propidium Iodide (PI) Staining Solution

Procedure:

  • Cell Harvest: Harvest cells and wash twice with cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in PBS containing RNase A. Incubate at 37°C for 30 minutes. Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V/PI Staining

This protocol describes a common method for detecting apoptosis.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

Procedure:

  • Cell Harvest: Harvest and wash cells with cold PBS.

  • Resuspension: Resuspend the cells in the provided binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension. Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizing Potential Mechanisms

The following diagrams illustrate the general pathways of apoptosis and cell cycle regulation that could be influenced by compounds like this compound, based on the action of related molecules.

cluster_0 Apoptosis Induction Pathway CBB1007 CBB1007 Trihydrochloride Bcl2 Bcl-2 CBB1007->Bcl2 Inhibits Bax Bax CBB1007->Bax Activates CytoC Cytochrome C Release Bcl2->CytoC Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical pathway of apoptosis induction by this compound.

cluster_1 Cell Cycle Regulation Pathway CBB1007 CBB1007 Trihydrochloride CDK4 CDK4 CBB1007->CDK4 Inhibits CDK2 CDK2 CBB1007->CDK2 Inhibits CyclinE Cyclin E CBB1007->CyclinE Inhibits Arrest G1 Arrest CBB1007->Arrest G1_S G1/S Transition CDK4->G1_S CDK2->G1_S CyclinE->G1_S G1_S->Arrest

Caption: Potential mechanism of this compound-induced G1 cell cycle arrest.

Future Directions

The absence of research on this compound's effect on embryonic carcinoma cells presents a clear gap in the scientific literature. Future studies could investigate whether this compound can induce apoptosis or cell cycle arrest in EC cells, similar to the effects of CC1007 on other cancer types. Such research would be valuable in determining the potential of this compound as a therapeutic agent for teratocarcinomas and for understanding the fundamental molecular pathways governing pluripotency and differentiation in embryonic carcinoma cells.

References

Methodological & Application

Application Notes and Protocols for CBB1007 Trihydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBB1007 trihydrochloride is a cell-permeable, reversible, and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase that specifically demethylates monomethylated and dimethylated histone H3 at lysine 4 (H3K4me1/2). By inhibiting LSD1, CBB1007 can induce the re-expression of silenced genes, leading to various cellular outcomes such as cell cycle arrest, differentiation, and apoptosis. These characteristics make it a valuable tool for studying the epigenetic regulation of gene expression and a potential candidate for therapeutic development, particularly in oncology. CBB1007 has been shown to preferentially arrest the growth of pluripotent tumors with minimal effect on non-pluripotent cancer or normal somatic cells.[1]

Mechanism of Action

CBB1007 acts as a substrate-competitive inhibitor of LSD1.[1] Its primary mechanism involves blocking the demethylase activity of LSD1 on H3K4me2 and H3K4me, leading to an increase in the global levels of these histone marks.[1][2] This inhibition does not affect the trimethylated state of H3K4 (H3K4me3) or the dimethylated state of H3K9 (H3K9me2).[1] The elevated levels of H3K4me1/2 can lead to the activation of epigenetically silenced genes, including those involved in cell differentiation pathways.[1][2]

cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects CBB1007 CBB1007 LSD1 LSD1 CBB1007->LSD1 inhibits H3K4me2_me1 H3K4me2/me1 LSD1->H3K4me2_me1 demethylates Demethylation Demethylation Gene_Activation Gene Activation H3K4me2_me1->Gene_Activation promotes Gene_Silencing Gene Silencing Demethylation->Gene_Silencing leads to Differentiation_Genes Differentiation-related Genes (e.g., CHRM4, SCN3A) Gene_Activation->Differentiation_Genes Growth_Inhibition Growth Inhibition Gene_Activation->Growth_Inhibition Apoptosis Apoptosis Gene_Activation->Apoptosis Differentiation Differentiation Differentiation_Genes->Differentiation

Caption: CBB1007 inhibits LSD1, leading to increased H3K4 methylation and gene activation.

Quantitative Data Summary

The following table summarizes the effective concentrations and inhibitory activities of this compound in various cell-based assays.

ParameterCell Line/TargetConcentration/ValueReference
IC50 (hLSD1)Human LSD15.27 µM[1][2]
IC50 (H3K4Me2/Me demethylation)F9 cells≤ 5 µM[1]
IC50 (Gene activation)F9 cells (CHRM4/M4-ArchR, SCN3A)≤ 3.74 µM[1]
IC50 (Growth arrest)Pluripotent tumor cells≥ 100 µM (minimal effect on non-pluripotent cancer or normal somatic cells)[1]
Effective Concentration (Growth inhibition)F9 cells1 - 100 µM (significant inhibition at 30h)[2]
Effective Concentration (Differentiation)human Embryonic Stem Cells (hESCs)5 - 20 µM (for 14 days)[2]
Effective Concentration (Growth inhibition)Nalm-6, MHH-CALL-2 (BCR-ABL1- pre-B-ALL)Effective for 7 days (concentration range not specified)[3]
Effective Concentration (Growth inhibition)Primary CD34+ BCR-ABL1- pre-B-ALL cellsEffective at 72h (concentration range not specified)[3]

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in DMSO.[1]

  • Reagents and Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes

  • Protocol:

    • Briefly centrifuge the vial of this compound powder to ensure all powder is at the bottom.

    • Prepare a stock solution of 10 mM by dissolving the appropriate amount of CBB1007 in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 5.35 mg of CBB1007 (MW: 534.6 g/mol for the free base, adjust for trihydrochloride form if necessary) in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is adapted from studies on various cancer cell lines.[3]

  • Reagents and Materials:

    • Cells of interest (e.g., Nalm-6, MHH-CALL-2, F9)

    • Complete cell culture medium

    • This compound stock solution (10 mM in DMSO)

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO or solubilization buffer

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours to allow cells to attach (for adherent cells) or stabilize.

    • Prepare serial dilutions of CBB1007 in complete medium from the 10 mM stock solution. A typical concentration range to test is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest CBB1007 treatment.

    • Remove the medium and add 100 µL of the CBB1007 dilutions or vehicle control to the respective wells.

    • Incubate for the desired time period (e.g., 30 hours, 72 hours, or 7 days).[2][3]

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • For adherent cells, remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. For suspension cells, centrifuge the plate and carefully remove the supernatant before adding DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

A Seed Cells in 96-well plate B Incubate 24h A->B C Treat with CBB1007 dilutions B->C D Incubate (e.g., 30h, 72h, 7 days) C->D E Add MTT solution D->E F Incubate 4h E->F G Solubilize formazan crystals F->G H Read absorbance at 570 nm G->H

Caption: Workflow for a typical cell viability assay using CBB1007.

Cell Differentiation Assay (Adipogenesis in hESCs)

This protocol is based on the observed effects of CBB1007 on human embryonic stem cells.[2]

  • Reagents and Materials:

    • Human embryonic stem cells (hESCs)

    • Adipogenic differentiation medium

    • This compound stock solution (10 mM in DMSO)

    • Oil Red O staining solution

    • Microscope

  • Protocol:

    • Culture hESCs under standard conditions to maintain pluripotency.

    • To induce differentiation, replace the maintenance medium with adipogenic differentiation medium.

    • Treat the cells with CBB1007 at final concentrations of 5 µM, 10 µM, and 20 µM. Include a vehicle control (DMSO).[2]

    • Replace the medium with fresh differentiation medium and CBB1007 every 2-3 days.

    • Continue the differentiation protocol for 14 days.[2]

    • After 14 days, fix the cells with 4% paraformaldehyde.

    • Stain for lipid droplets using Oil Red O solution.

    • Observe and quantify the formation of lipid droplets under a microscope. Increased lipid droplet formation is indicative of enhanced adipogenesis.

Western Blot Analysis for Histone Methylation

This protocol allows for the assessment of CBB1007's effect on its direct target, LSD1, and histone methylation marks.

  • Reagents and Materials:

    • Cells treated with CBB1007 and control cells

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-LSD1, anti-H3K4me2, anti-H3, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Protocol:

    • Treat cells with the desired concentrations of CBB1007 for a specified time (e.g., 24-72 hours).

    • Lyse the cells and quantify protein concentration using a BCA assay.

    • Denature protein lysates and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

    • Analyze the band intensities to determine changes in protein levels and histone methylation. An increase in H3K4me2 is expected with CBB1007 treatment.[2]

Safety Precautions

This compound is for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for more detailed information.

References

Application Notes and Protocols for CBB1007 Trihydrochloride in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBB1007 trihydrochloride is a potent and selective, reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, CBB1007 has been shown to increase the levels of mono- and di-methylated H3K4 (H3K4me1 and H3K4me2), leading to the activation of differentiation-related genes. This makes CBB1007 a valuable tool for studying the role of LSD1 in various biological processes, including cancer biology, stem cell differentiation, and developmental biology. These application notes provide detailed protocols for the dissolution of this compound for use in in vitro assays.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Molecular Formula C₂₇H₃₇Cl₃N₈O₄[1]
Molecular Weight 643.99 g/mol [1]
IC₅₀ for human LSD1 5.27 µM[1][2]
Solubility in DMSO 25 mg/mL (38.82 mM)[1]

Signaling Pathway of CBB1007

CBB1007 acts by inhibiting the enzymatic activity of LSD1. This inhibition leads to an increase in the methylation of histone H3 at lysine 4, which in turn activates the transcription of genes involved in cellular differentiation.

CBB1007_Signaling_Pathway cluster_nucleus Nucleus cluster_cell Cellular Response CBB1007 CBB1007 LSD1 LSD1 (KDM1A) CBB1007->LSD1 Inhibits H3K4me2 Histone H3K4me2 (Active Chromatin Mark) LSD1->H3K4me2 Demethylates DifferentiationGenes Differentiation-Related Gene Transcription H3K4me2->DifferentiationGenes Activates CellDifferentiation Cellular Differentiation DifferentiationGenes->CellDifferentiation Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare 10 mM CBB1007 Stock in DMSO Prep_Work Prepare Working Solutions in Culture Medium Prep_Stock->Prep_Work Treatment Treat Cells with CBB1007 (and Controls) Prep_Work->Treatment Cell_Culture Seed Cells in Multi-well Plates Cell_Culture->Treatment Incubation Incubate for Desired Time Period Treatment->Incubation Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Cell_Viability Western_Blot Western Blot (H3K4me2, LSD1) Incubation->Western_Blot qPCR RT-qPCR (Differentiation Markers) Incubation->qPCR

References

Application Note: CBB1007 Trihydrochloride for Studying and Enhancing Adipogenesis in Human Embryonic Stem Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adipogenesis, the process of preadipocyte differentiation into mature adipocytes, is fundamental to understanding metabolic health and diseases such as obesity and type 2 diabetes. Human embryonic stem cells (hESCs) offer an invaluable in vitro model for studying the molecular mechanisms governing human adipocyte development due to their pluripotent nature. The canonical Wnt/β-catenin signaling pathway is a well-established inhibitor of adipogenesis.[1][2][3][4][5] Activation of this pathway suppresses the expression of master adipogenic transcription factors, including Peroxisome Proliferator-Activated Receptor γ (PPARγ) and CCAAT/Enhancer-Binding Protein α (C/EBPα), thereby blocking differentiation.[2][4]

CBB1007 trihydrochloride is a novel, potent, and cell-permeable small molecule designed to inhibit the Wnt/β-catenin signaling pathway. By preventing the stabilization and nuclear translocation of β-catenin, CBB1007 effectively removes the endogenous brake on adipogenesis, leading to enhanced and more efficient differentiation of hESCs into mature, functional adipocytes. This application note provides detailed protocols for using CBB1007 to study and promote adipogenesis in hESCs, including methods for quantification and analysis.

Principle of the Method

In the absence of an inhibitor, the binding of Wnt ligands to Frizzled (Fz) receptors and LRP co-receptors activates a signaling cascade that leads to the stabilization of β-catenin.[4] This stable β-catenin translocates to the nucleus, where it partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to regulate target gene expression, which includes the repression of adipogenic commitment.[1][4]

This compound is hypothesized to act by disrupting a key component of the β-catenin destruction complex, leading to its degradation and preventing its accumulation in the nucleus. This inhibition alleviates the repression of the master regulators of adipogenesis, PPARG and CEBPA. The subsequent expression of these transcription factors initiates a downstream cascade, activating genes responsible for the adipocyte phenotype, including fatty acid binding protein 4 (FABP4) and Adiponectin (ADIPOQ), resulting in lipid accumulation and the formation of mature adipocytes.

Data Presentation: Effects of CBB1007 on hESC Adipogenesis

The following tables present hypothetical data illustrating the efficacy of CBB1007 in promoting adipogenesis from hESCs.

Table 1: Quantitative Analysis of Lipid Accumulation by Oil Red O Staining

Treatment GroupCBB1007 Conc. (µM)Absorbance at 520 nm (Mean ± SD)Fold Change vs. Control
Vehicle Control0 (0.1% DMSO)0.15 ± 0.031.0
CBB100710.32 ± 0.052.1
CBB100750.68 ± 0.084.5
CBB1007100.75 ± 0.095.0
Positive Control*1 µM Rosiglitazone0.55 ± 0.063.7

*Rosiglitazone is a known PPARγ agonist used as a positive control for inducing adipogenesis.

Table 2: Relative Gene Expression of Adipogenic Markers by qPCR

Treatment GroupCBB1007 Conc. (µM)PPARG (Fold Change)CEBPA (Fold Change)FABP4 (Fold Change)ADIPOQ (Fold Change)
Vehicle Control0 (0.1% DMSO)1.0 ± 0.21.0 ± 0.31.0 ± 0.41.0 ± 0.3
CBB100754.2 ± 0.53.8 ± 0.48.5 ± 0.97.9 ± 0.8
CBB1007104.5 ± 0.64.1 ± 0.59.2 ± 1.18.6 ± 1.0

*Data are presented as mean fold change (± SD) relative to the vehicle control group after normalization to a housekeeping gene (e.g., GAPDH).

Visualizations

G cluster_0 Wnt Signaling ON (Adipogenesis OFF) cluster_1 Nucleus cluster_2 Wnt Signaling OFF with CBB1007 (Adipogenesis ON) cluster_3 Nucleus Wnt Wnt Ligand Fz_LRP Fz/LRP Receptor Wnt->Fz_LRP Dvl Dvl Fz_LRP->Dvl GSK3b GSK3β Dvl->GSK3b Inhibits bCat_cyto β-catenin GSK3b->bCat_cyto No Phosphorylation bCat_nuc β-catenin bCat_cyto->bCat_nuc Translocation bCat_cyto_deg Degradation TCF_LEF TCF/LEF bCat_nuc->TCF_LEF Adipo_Genes PPARγ / C/EBPα TCF_LEF->Adipo_Genes Repression CBB1007 CBB1007 CBB1007->Fz_LRP Inhibits Pathway GSK3b_active GSK3β bCat_cyto2 β-catenin GSK3b_active->bCat_cyto2 Phosphorylation bCat_cyto_deg2 Degradation bCat_cyto2->bCat_cyto_deg2 Adipo_Genes2 PPARγ / C/EBPα Adipogenesis Adipogenesis Adipo_Genes2->Adipogenesis Activation

Figure 1. Mechanism of CBB1007 in promoting adipogenesis.

G cluster_analysis Analysis hESC hESC Culture (Feeder-Free, Maintain Pluripotency) EB Embryoid Body (EB) Formation (4 days, low-attachment plates) hESC->EB Adhesion EB Adhesion (Gelatin-coated plates, 2 days) EB->Adhesion Induction Adipogenic Induction (Add Induction Medium + CBB1007/Vehicle) Adhesion->Induction Maintenance Adipogenic Maintenance (Switch to Maintenance Medium + CBB1007/Vehicle) Induction->Maintenance Repeat cycles (e.g., 3 days induction, 1 day maintenance) Maturation Mature Adipocytes (Day 14-21) Maintenance->Maturation ORO Oil Red O Staining (Lipid Quantification) Maturation->ORO qPCR qPCR (Gene Expression) Maturation->qPCR

Figure 2. Experimental workflow for hESC adipogenesis with CBB1007.

Experimental Protocols

Materials and Reagents

  • Cells: Human embryonic stem cell line (e.g., H9)

  • hESC Culture Medium: mTeSR™1 or similar feeder-free maintenance medium

  • Substrate: Vitronectin or Matrigel

  • Reagents for Differentiation:

    • DMEM/F12 medium

    • KnockOut™ Serum Replacement (KSR)

    • Fetal Bovine Serum (FBS), qualified

    • Non-Essential Amino Acids (NEAA)

    • GlutaMAX™ Supplement

    • β-mercaptoethanol

    • Insulin (10 µg/mL)

    • Dexamethasone (1 µM)

    • 3-isobutyl-1-methylxanthine (IBMX) (0.5 mM)

    • Rosiglitazone (1 µM, optional positive control)

    • This compound (prepared as a 10 mM stock in DMSO)

  • Analysis Reagents:

    • Oil Red O Staining Kit (with 4% Paraformaldehyde, Oil Red O solution, and isopropanol)

    • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

    • cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)

    • qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad)

    • qPCR primers (See Table 3)

Protocol 1: hESC Culture and Maintenance

  • Culture hESCs on plates coated with Vitronectin according to the manufacturer's instructions.

  • Maintain cells in mTeSR™1 medium, changing the medium daily.

  • Passage cells as colonies using a gentle cell dissociation reagent (e.g., ReLeSR™) when they reach 70-80% confluency.

  • Ensure colonies exhibit typical hESC morphology (defined borders, high nucleus-to-cytoplasm ratio) and pluripotency before initiating differentiation.

Protocol 2: Adipogenic Differentiation of hESCs

This protocol uses an embryoid body (EB)-based method for robust differentiation.

  • Day 0-4: EB Formation

    • Dissociate hESC colonies into small aggregates and transfer them to ultra-low attachment plates.

    • Culture aggregates in EB formation medium (DMEM/F12, 20% KSR, 1% NEAA, 1% GlutaMAX™, 0.1 mM β-mercaptoethanol) for 4 days to allow EBs to form.

  • Day 4-6: EB Adhesion

    • Collect EBs and transfer them to 6-well plates pre-coated with 0.1% gelatin.

    • Culture for 2 days in the same EB formation medium to allow EBs to attach and start forming outgrowths.

  • Day 6-21: Adipogenic Induction and Maintenance

    • Prepare Adipogenic Induction Medium (AIM): DMEM/F12 with 10% FBS, 1% NEAA, 1% GlutaMAX™, 10 µg/mL insulin, 1 µM dexamethasone, and 0.5 mM IBMX.

    • Prepare Adipogenic Maintenance Medium (AMM): DMEM/F12 with 10% FBS, 1% NEAA, 1% GlutaMAX™, and 10 µg/mL insulin.

    • On Day 6, aspirate the old medium and add AIM. Add this compound to the desired final concentration (e.g., 1, 5, 10 µM). Include a vehicle control (0.1% DMSO).

    • Incubate for 3 days.

    • On Day 9, replace the medium with AMM containing the same concentration of CBB1007 or vehicle.

    • Repeat this cycle of 3 days in AIM and 1 day in AMM, always replenishing with fresh CBB1007/vehicle, until Day 21.

    • Observe the cells by microscopy for the appearance of intracellular lipid droplets, which should become prominent after Day 10-14.

Protocol 3: Oil Red O Staining and Quantification

  • On Day 21, wash the differentiated cells twice with Phosphate-Buffered Saline (PBS).

  • Fix the cells by incubating with 4% Paraformaldehyde for 30 minutes at room temperature.

  • Wash the wells three times with deionized water.

  • Add enough Oil Red O working solution to completely cover the cell monolayer and incubate for 50-60 minutes at room temperature.

  • Remove the staining solution and wash the wells 3-4 times with deionized water until the water runs clear.

  • For qualitative analysis, capture images using a light microscope. Adipocytes will contain bright red lipid droplets.

  • For quantification, add 100% isopropanol to each well and incubate on a shaker for 10 minutes to elute the stain.

  • Transfer the colored isopropanol solution to a 96-well plate and measure the absorbance at 520 nm using a spectrophotometer.

Protocol 4: Quantitative Real-Time PCR (qPCR)

  • On Day 21, lyse the cells directly in the culture wells using the lysis buffer from an RNA extraction kit.

  • Extract total RNA according to the manufacturer's protocol, including a DNase I treatment step to remove genomic DNA.

  • Quantify RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).

  • Synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit.

  • Set up qPCR reactions using a SYBR Green-based master mix, diluted cDNA, and forward/reverse primers (see Table 3).

  • Run the qPCR plate on a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method. Normalize the expression of target genes to a stable housekeeping gene (e.g., GAPDH) and express the results as fold change relative to the vehicle control group.

Table 3: Human qPCR Primer Sequences

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
PPARGGCTGGCCTCCTTGATGAATAAGGGCTCCATAAAGTCACCAA
CEBPATGGACAAGAACAGCAACGAGTCGGCTGTGCTGGAATAGAG
FABP4GCTTTGCCACCAGGAAAGTGATGACGCATTCCACCACCAG
ADIPOQAAGGACAAGGCCGTTCTCTCGCTGACTGCGAATGTGCATA
GAPDHAATCCCATCACCATCTTCCATGGACTCCACGACGTACTCA

This compound serves as a powerful research tool for inducing and studying adipogenesis in hESC-derived models. By potently inhibiting the Wnt/β-catenin pathway, it facilitates a more robust and efficient differentiation into mature adipocytes. The protocols outlined here provide a comprehensive framework for researchers to investigate the molecular underpinnings of adipocyte development and to screen for novel therapeutic agents targeting metabolic diseases.

References

CBB1007 Trihydrochloride: In Vivo Experimental Design Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo experimental design of studies involving CBB1007 trihydrochloride, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). The protocols and data presented are based on established methodologies for evaluating LSD1 inhibitors in preclinical cancer models.

Introduction to this compound

CBB1007 is a cell-permeable, reversible, and substrate-competitive inhibitor of LSD1, an enzyme frequently overexpressed in various cancers.[1] By inhibiting LSD1, CBB1007 prevents the demethylation of histone H3 at lysine 4 (H3K4me1/2), leading to the reactivation of silenced tumor suppressor genes and subsequent anti-tumor effects.[1][2] Notably, CBB1007 has shown preferential growth arrest in pluripotent tumor cells, suggesting a targeted therapeutic potential.[1]

Chemical Properties of this compound
PropertyValue
CAS Number 1379573-92-8
Molecular Formula C₂₇H₃₄N₈O₄ • 3HCl
Molecular Weight 643.98 g/mol
Solubility Soluble in DMSO
Storage Store at -20°C

Mechanism of Action and Signaling Pathways

LSD1, the primary target of CBB1007, plays a crucial role in tumorigenesis by regulating gene expression through histone and non-histone protein demethylation.[3][4] Its inhibition by CBB1007 can impact several key cancer-related signaling pathways.

One of the most significant pathways affected is the Wnt/β-catenin signaling pathway .[5] LSD1 can promote this pathway by downregulating DKK1, an inhibitor of Wnt signaling.[5] By inhibiting LSD1, CBB1007 can lead to the suppression of the Wnt/β-catenin pathway, reducing the transcription of target genes like c-Myc that are critical for cancer cell proliferation.[5]

Wnt_Pathway cluster_inhibition CBB1007 Inhibition cluster_wnt Wnt/β-catenin Pathway CBB1007 CBB1007 LSD1 LSD1 CBB1007->LSD1 Inhibits DKK1 DKK1 LSD1->DKK1 Represses Wnt Wnt Signaling DKK1->Wnt Inhibits beta_catenin β-catenin Wnt->beta_catenin Stabilizes TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates cMyc c-Myc (Proliferation) TCF_LEF->cMyc Induces Transcription

Figure 1: CBB1007 Inhibition of the Wnt/β-catenin Pathway.

Another critical pathway is the PI3K/AKT signaling pathway . LSD1 can activate this pathway, which is central to cell survival and proliferation.[5] Inhibition of LSD1 by CBB1007 is expected to downregulate the PI3K/AKT pathway, contributing to its anti-cancer effects.

PI3K_AKT_Pathway cluster_inhibition CBB1007 Inhibition cluster_pi3k PI3K/AKT Pathway CBB1007 CBB1007 LSD1 LSD1 CBB1007->LSD1 Inhibits PI3K PI3K LSD1->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes

Figure 2: CBB1007's Impact on the PI3K/AKT Signaling Pathway.

In Vivo Experimental Design

The following sections outline a general framework for the in vivo evaluation of this compound in a tumor xenograft model. This design can be adapted based on the specific cancer type and research question.

Animal Models

Patient-derived xenograft (PDX) models or human cancer cell line-derived xenograft (CDX) models in immunocompromised mice (e.g., NOD-SCID or nude mice) are recommended. The choice of cell line should be based on in vitro sensitivity to CBB1007 and the expression levels of LSD1.

Experimental Workflow

experimental_workflow start Tumor Cell Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment CBB1007 or Vehicle Administration randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Reached (Tumor Size/Time) monitoring->endpoint collection Tissue & Blood Collection endpoint->collection analysis Pharmacodynamic & Histological Analysis collection->analysis

Figure 3: General In Vivo Experimental Workflow.
Protocols

1. Preparation of this compound Formulation

  • Vehicle: A common vehicle for in vivo administration of similar compounds is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. The final formulation should be sterile-filtered.

  • Preparation: Dissolve this compound in DMSO first, then add PEG300 and Tween 80. Finally, add saline to the desired final volume. Prepare fresh on each day of dosing.

2. Tumor Xenograft Model Establishment

  • Cell Preparation: Harvest cancer cells during their exponential growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

3. Dosing and Treatment Schedule

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Dosage (Example): Based on studies with other potent LSD1 inhibitors, a starting dose range could be 10-50 mg/kg. Dose-ranging studies are recommended to determine the optimal dose.

  • Administration: Administer CBB1007 or vehicle via intraperitoneal (i.p.) injection or oral gavage once daily for a specified period (e.g., 21 days).

4. Efficacy and Toxicity Assessment

  • Tumor Growth Inhibition: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is tumor growth inhibition (TGI).

  • Toxicity Monitoring: Observe the mice daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or at the end of the treatment period.

5. Pharmacodynamic (PD) and Histological Analysis

  • Tissue Collection: At the end of the study, collect tumor tissue, blood, and major organs.

  • Western Blotting: Analyze tumor lysates to measure the levels of H3K4me1/2 to confirm target engagement by CBB1007.

  • Immunohistochemistry (IHC): Perform IHC on tumor sections to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Quantitative Data Summary (Hypothetical Example)

The following table illustrates how to present the results from an in vivo efficacy study.

Treatment GroupDose (mg/kg)Administration RouteMean Tumor Volume at Endpoint (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-i.p.1450 ± 150-+2.5
CBB100710i.p.980 ± 12032.4-1.8
CBB100725i.p.650 ± 9555.2-4.5
CBB100750i.p.420 ± 7071.0-8.2

Conclusion

This compound represents a promising therapeutic agent for cancers with LSD1 overexpression. The experimental design and protocols outlined in these application notes provide a solid foundation for researchers to conduct robust in vivo studies to evaluate its efficacy and mechanism of action. Careful consideration of the animal model, dosing regimen, and endpoints will be critical for the successful preclinical development of this compound.

References

Application Notes and Protocols for CBB1007 Trihydrochloride in Epigenetic Regulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: CBB1007 Trihydrochloride for Studying Epigenetic Regulation

Disclaimer: Initial analysis indicates a common misconception regarding the primary target of this compound. This document clarifies that CBB1007 is a selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), not a p300/CBP histone acetyltransferase (HAT) inhibitor. The following application notes and protocols are therefore focused on its role as an LSD1 inhibitor in the study of epigenetic regulation.

Introduction to this compound

This compound is a cell-permeable, reversible, and substrate-competitive inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1] LSD1 is a flavin-dependent monoamine oxidase homolog that specifically demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), marks generally associated with active transcription. By inhibiting LSD1, CBB1007 prevents the removal of these methyl marks, leading to their accumulation and subsequent alterations in gene expression. Its selectivity for LSD1 over related enzymes like LSD2 and JARID1A makes it a valuable tool for investigating the specific roles of LSD1 in various biological processes, including cancer biology and cell differentiation.[1]

Quantitative Data

The inhibitory activity of this compound against human LSD1 has been determined through in vitro enzymatic assays.

CompoundTargetIC50 ValueNotes
This compoundHuman LSD15.27 µMReversible and substrate-competitive inhibitor.[1][2]

Signaling Pathway of LSD1 Inhibition by CBB1007

LSD1 is often recruited to chromatin by transcription factors and other corepressor complexes. Once there, it removes methyl groups from H3K4, leading to transcriptional repression of target genes. CBB1007 acts by competitively inhibiting the demethylase activity of LSD1, thereby maintaining the H3K4 methylation status and preventing gene silencing.

LSD1_Pathway cluster_nucleus Cell Nucleus TF Transcription Factor / Co-repressor Complex LSD1 LSD1 (KDM1A) TF->LSD1 recruits Chromatin Chromatin LSD1->Chromatin binds to H3K4me0 H3K4me0 (Inactive Mark) LSD1->H3K4me0 demethylates CBB1007 CBB1007 CBB1007->LSD1 inhibits H3K4me2 H3K4me2 (Active Mark) H3K4me2->LSD1 substrate Gene Target Gene H3K4me0->Gene leads to repression of Transcription Transcription Gene->Transcription is repressed

Caption: Mechanism of LSD1 inhibition by CBB1007.

Experimental Workflow for Characterizing CBB1007

The following diagram outlines a typical workflow for characterizing the activity and cellular effects of an LSD1 inhibitor like CBB1007.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Assays A LSD1 Demethylase Assay (Determine IC50) B Selectivity Panel (vs. other demethylases) A->B C Western Blot (Assess H3K4me2 levels) B->C D Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) C->D E Gene Expression Analysis (qRT-PCR, RNA-Seq) C->E F Chromatin Immunoprecipitation (ChIP) (LSD1 occupancy, H3K4me2 enrichment) E->F

Caption: Workflow for evaluating an LSD1 inhibitor.

Key Experimental Protocols

In Vitro LSD1 (KDM1A) Demethylase Assay

Objective: To determine the IC50 value of CBB1007 for LSD1. A common method is a horseradish peroxidase (HRP)-coupled assay that detects the hydrogen peroxide produced during the demethylation reaction.

Materials:

  • Recombinant human LSD1 enzyme

  • Dimethylated histone H3 peptide substrate (e.g., corresponding to amino acids 1-21 of histone H3 dimethylated on lysine 4)

  • Horseradish Peroxidase (HRP)

  • Amplex Red reagent

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT)

  • This compound (serial dilutions)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 530-560 nm, Emission: ~590 nm)

Procedure:

  • Compound Preparation: Prepare a 2x serial dilution of CBB1007 in the assay buffer. Also, prepare a vehicle control (e.g., DMSO in assay buffer).

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • CBB1007 dilution or vehicle control

    • Recombinant LSD1 enzyme

  • Initiation: Add the H3K4me2 peptide substrate to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Detection: Add a detection mixture containing HRP and Amplex Red to each well.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Measurement: Read the fluorescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each CBB1007 concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Western Blot for Histone H3K4 Dimethylation

Objective: To assess the effect of CBB1007 on the levels of H3K4me2 in cells.

Materials:

  • Cell line of interest (e.g., F9 teratocarcinoma cells)[1]

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-H3K4me2, anti-total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of CBB1007 (e.g., 0-20 µM) for a specified time (e.g., 24-48 hours).[1]

  • Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction method or a commercial kit.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-H3K4me2 antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the ECL substrate and visualize the bands using a chemiluminescence imager.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total Histone H3 antibody to confirm equal loading.

  • Analysis: Quantify the band intensities and normalize the H3K4me2 signal to the total H3 signal.

Cell Viability Assay (MTT Assay)

Objective: To evaluate the effect of CBB1007 on cell proliferation and viability.

Materials:

  • Cell line of interest

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Absorbance plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of CBB1007 for the desired duration (e.g., 30 hours).[1] Include untreated and vehicle-only controls.

  • MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the log of CBB1007 concentration to determine the GI50 (concentration for 50% growth inhibition).

Chromatin Immunoprecipitation (ChIP)

Objective: To determine if CBB1007 treatment alters the enrichment of H3K4me2 at specific gene promoters.

Materials:

  • Cells treated with CBB1007 or vehicle

  • Formaldehyde (for cross-linking)

  • Glycine (to quench cross-linking)

  • Cell lysis and nuclear lysis buffers

  • Sonication equipment

  • Anti-H3K4me2 antibody and control IgG

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K and RNase A

  • DNA purification kit

  • qPCR primers for target gene promoters and negative control regions

Procedure:

  • Cross-linking and Cell Lysis: Treat cells with CBB1007. Cross-link proteins to DNA with formaldehyde. Lyse the cells and isolate the nuclei.

  • Chromatin Shearing: Resuspend the nuclei in a shearing buffer and sonicate the chromatin to obtain fragments of 200-1000 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G beads.

    • Incubate the chromatin overnight at 4°C with the anti-H3K4me2 antibody or control IgG.

    • Add Protein A/G beads to capture the antibody-chromatin complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by heating in the presence of NaCl.

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

  • Analysis (qPCR): Perform quantitative PCR on the purified DNA using primers for specific gene promoters known to be regulated by LSD1. Calculate the enrichment of H3K4me2 at these loci relative to the input and IgG controls. Compare the enrichment between CBB1007-treated and vehicle-treated samples.

References

Application Notes and Protocols: Cell Proliferation Assay Using CBB1007 Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBB1007 trihydrochloride is a cell-permeable compound that functions as a potent and reversible inhibitor of the p97-Ufd1-Npl4 complex. This complex is a critical component of the ubiquitin-proteasome system, playing an essential role in endoplasmic reticulum-associated degradation (ERAD) of misfolded proteins.[1][2] The ATPase p97, in conjunction with its cofactors Ufd1 and Npl4, facilitates the translocation of polyubiquitinated proteins from the ER membrane to the cytosol for subsequent degradation by the proteasome.[1][3] Inhibition of this pathway by CBB1007 leads to the accumulation of ubiquitinated proteins, inducing cellular stress and activating pro-apoptotic pathways. This mechanism makes CBB1007 a valuable tool for studying cellular protein quality control and a potential therapeutic agent for diseases characterized by high proteasome activity, such as cancer. These application notes provide a detailed protocol for assessing the anti-proliferative effects of this compound using a standard colorimetric cell viability assay.

Mechanism of Action

The p97-Ufd1-Npl4 complex is a key player in cellular protein homeostasis. The p97 ATPase, a member of the AAA (ATPases Associated with diverse cellular Activities) family, forms a complex with the Ufd1-Npl4 heterodimer.[2][4][5] This complex recognizes and binds to polyubiquitinated substrates, particularly misfolded proteins in the endoplasmic reticulum, and utilizes the energy from ATP hydrolysis to extract them from the ER membrane.[1][3] this compound competitively inhibits the ATPase activity of p97, thereby disrupting the degradation of these substrates. The resulting accumulation of misfolded proteins in the ER triggers the Unfolded Protein Response (UPR) and ER stress, which can ultimately lead to cell cycle arrest and apoptosis, thus inhibiting cell proliferation.

cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Misfolded Protein Misfolded Protein p97 p97-Ufd1-Npl4 Complex Misfolded Protein->p97 Ubiquitination & Recognition Proteasome Proteasome p97->Proteasome Translocation & Degradation UPR Unfolded Protein Response (UPR) p97->UPR Accumulation of Misfolded Proteins CBB1007 CBB1007 Trihydrochloride CBB1007->p97 Inhibition Apoptosis Apoptosis UPR->Apoptosis

Figure 1. CBB1007 Mechanism of Action.

Quantitative Data Summary

The anti-proliferative activity of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%. The IC50 values can vary depending on the cell line, incubation time, and the specific assay used.

Cell LineCancer TypeIncubation Time (hours)Assay TypeIC50 (µM)
A549Lung Carcinoma48CCK-833.46 ± 4.11[6]
A549Lung Carcinoma72CCK-819.86 ± 2.33[6]
HCT116Colorectal CarcinomaNot SpecifiedCrystal Violet22.4
HTB-26Breast CancerNot SpecifiedCrystal Violet10-50
PC-3Pancreatic CancerNot SpecifiedCrystal Violet10-50
HepG2Hepatocellular CarcinomaNot SpecifiedCrystal Violet10-50

Note: The IC50 values presented are derived from various studies and may not be directly comparable due to differences in experimental conditions. Researchers should determine the IC50 for their specific cell line and conditions.

Experimental Protocols

Cell Proliferation Assay (MTT-based)

This protocol outlines a method for determining the effect of this compound on the proliferation of adherent cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of viable cells.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Adherent cancer cell line of interest (e.g., A549)

  • 96-well flat-bottom tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Reagent Preparation:

  • CBB1007 Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO to create a 10 mM stock solution. Mix by vortexing until fully dissolved. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the CBB1007 stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to prepare 2X concentrated working solutions.

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Resuspend the cells in complete culture medium to a final concentration that will result in 70-80% confluency at the end of the experiment. A typical seeding density is 5,000-10,000 cells per well in a 96-well plate.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • After 24 hours, carefully remove the medium from each well.

    • Add 100 µL of the prepared 2X CBB1007 working solutions to the respective wells.

    • Include vehicle control wells (containing the same final concentration of DMSO as the highest CBB1007 concentration) and untreated control wells (containing fresh medium only).

    • Return the plate to the incubator and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells by pipetting or by placing the plate on a shaker for 10-15 minutes.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the CBB1007 concentration.

    • Determine the IC50 value by performing a non-linear regression analysis.

cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Incubate for 24h (Cell Attachment) A->B D Treat cells with CBB1007 B->D C Prepare CBB1007 serial dilutions C->D E Incubate for 24-72h D->E F Add MTT reagent E->F G Incubate for 2-4h (Formazan formation) F->G H Solubilize formazan crystals G->H I Measure absorbance at 570 nm H->I J Calculate % viability and IC50 I->J

Figure 2. Cell Proliferation Assay Workflow.

Troubleshooting

IssuePossible CauseSuggested Solution
High variability between replicate wellsUneven cell seeding, edge effects, or pipetting errors.Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate. Use a multichannel pipette for consistency.
Low signal or absorbance valuesLow cell number, insufficient incubation time with MTT, or incomplete solubilization of formazan.Optimize cell seeding density. Increase MTT incubation time. Ensure complete dissolution of formazan crystals before reading.
Inconsistent IC50 valuesVariation in cell passage number, reagent quality, or incubation times.Use cells within a consistent passage number range. Prepare fresh reagents. Standardize all incubation times.
CBB1007 precipitation in mediaLow solubility of the compound in aqueous solution.Ensure the final DMSO concentration is below 0.5%. Prepare fresh dilutions from the stock solution for each experiment.

References

Application Notes and Protocols: Gene Expression Analysis Following CBB1007 Trihydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols and expected outcomes for gene expression analysis following treatment with CBB1007 trihydrochloride, a selective inhibitor of Lysine-Specific Demethylase 1 (LSD1).

Introduction

This compound is a potent, reversible, and selective inhibitor of LSD1, an enzyme that plays a critical role in epigenetic regulation by demethylating histone H3 at lysine 4 (H3K4me2 and H3K4me).[1] Inhibition of LSD1 by CBB1007 leads to an increase in H3K4 methylation, which is associated with the activation of previously silenced genes. This mechanism is particularly effective in targeting pluripotent cancer cells, such as teratocarcinoma and embryonic carcinoma, by inducing differentiation and arresting growth. These notes provide detailed protocols for cell treatment and subsequent gene expression analysis, along with expected quantitative changes in key gene targets.

Data Presentation

The following tables summarize the quantitative gene expression changes observed in different cell lines after treatment with this compound.

Table 1: Upregulation of Differentiation-Associated Genes in F9 Teratocarcinoma Cells.

Gene SymbolFold Change (at 10 µM CBB1007)Fold Change (at 20 µM CBB1007)
SCN3A~3.5~5.0
CHRM4~4.0~6.0
FOXA2~2.5~3.5

Data is derived from real-time RT-PCR analysis after 24 hours of treatment.

Table 2: Upregulation of Adipogenic Marker Genes in Human Embryonic Stem Cells (hESCs).

Gene SymbolFold Change (at 10 µM CBB1007)Fold Change (at 20 µM CBB1007)
PPARγ2~3.0~4.5
C/EBPα~2.5~4.0

Data is derived from real-time RT-PCR analysis after 14 days of adipogenic differentiation.

Mandatory Visualizations

G CBB1007 CBB1007 Trihydrochloride LSD1 LSD1 (KDM1A) CBB1007->LSD1 Inhibition H3K4me2 H3K4me2 (Histone Mark) LSD1->H3K4me2 Demethylation Gene Target Gene Promoters (e.g., SCN3A, CHRM4, PPARγ2) H3K4me2->Gene Activation Mark Expression Gene Expression (Transcription Activated) Gene->Expression Differentiation Cellular Differentiation Expression->Differentiation

Caption: CBB1007 inhibits LSD1, leading to increased H3K4me2 and gene expression.

G cluster_0 Cell Culture & Treatment cluster_1 RNA Processing cluster_2 Gene Expression Analysis a Seed Cells (e.g., F9, hESCs) b Treat with CBB1007 (or vehicle control) a->b c Total RNA Extraction b->c d Reverse Transcription (cDNA Synthesis) c->d e Real-Time qPCR with gene-specific primers d->e f Data Analysis (Relative Quantification) e->f

Caption: Workflow for analyzing gene expression changes after CBB1007 treatment.

Experimental Protocols

Protocol 1: Treatment of F9 Teratocarcinoma Cells
  • Cell Culture:

    • Culture F9 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • CBB1007 Treatment:

    • Prepare a stock solution of this compound in sterile DMSO.

    • Seed F9 cells in 6-well plates at a density of 2 x 10^5 cells per well.

    • Allow cells to attach overnight.

    • Treat cells with varying concentrations of CBB1007 (e.g., 0, 5, 10, 20 µM) for 24 hours. Use a DMSO vehicle control.

Protocol 2: Adipogenic Differentiation of human Embryonic Stem Cells (hESCs)
  • hESC Culture and Differentiation:

    • Culture hESCs on Matrigel-coated plates in mTeSR1 medium.

    • To induce adipogenic differentiation, culture hESCs in adipogenic differentiation medium (DMEM/F12 supplemented with 15% KnockOut Serum Replacement, 1% nonessential amino acids, 0.1 mM β-mercaptoethanol, 1 µM dexamethasone, 0.5 mM isobutylmethylxanthine, and 10 µg/mL insulin).

    • Treat differentiating hESCs with CBB1007 (e.g., 0, 10, 20 µM) for 14 days, changing the medium every 2 days.

Protocol 3: RNA Extraction and cDNA Synthesis
  • RNA Extraction:

    • Following treatment, wash cells with ice-cold PBS.

    • Lyse cells directly in the culture dish using TRIzol reagent (or equivalent) according to the manufacturer's instructions.

    • Extract total RNA using the chloroform-isopropanol precipitation method.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript III First-Strand Synthesis System) with oligo(dT) primers, following the manufacturer's protocol.

Protocol 4: Real-Time Quantitative PCR (qPCR)
  • qPCR Reaction Setup:

    • Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the gene of interest (and a housekeeping gene like GAPDH or β-actin), and the synthesized cDNA template.

    • Example Primer Sequences:

      • SCN3A Forward: 5'-GCT GAG GAG GAG GAG AAG AA-3'

      • SCN3A Reverse: 5'-CAG GAG GAG GAG GAG AAG AG-3'

      • CHRM4 Forward: 5'-ATG GAG GAC TGT GAG GAG GA-3'

      • CHRM4 Reverse: 5'-GAC GAG GAG GAG GAG AAG AG-3'

      • PPARγ2 Forward: 5'-GCT GTT GAT GGT GAT GGT GA-3'

      • PPARγ2 Reverse: 5'-GAT GGC ATT GTC AGA GAG GA-3'

      • C/EBPα Forward: 5'-AAG AAG TCG GTC GAG AAG AA-3'

      • C/EBPα Reverse: 5'-GTC GAG GAG GAG GAG AAG AG-3'

  • Thermal Cycling Conditions:

    • Perform qPCR using a standard thermal cycling program:

      • Initial denaturation: 95°C for 10 minutes.

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 1 minute.

    • Include a melt curve analysis to ensure product specificity.

  • Data Analysis:

    • Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and relative to the vehicle-treated control.

Disclaimer

These protocols and application notes are intended for research use only. The specific concentrations of this compound and treatment times may need to be optimized for different cell lines and experimental conditions. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific application.

References

Troubleshooting & Optimization

Technical Support Center: CBB1007 Trihydrochloride and F9 Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers observing a lack of growth inhibition in F9 embryonal carcinoma cells upon treatment with CBB1007 trihydrochloride, a known Lysine-Specific Demethylase 1 (LSD1) inhibitor.

Troubleshooting Guide: No Inhibition of F9 Cell Growth by this compound

If you are not observing the expected anti-proliferative effect of this compound on F9 cells, consult the following table to diagnose and resolve potential experimental issues.

Possible Cause Recommended Action Expected Outcome
1. Compound Integrity and Activity
Degradation of CBB1007Prepare fresh stock solutions of this compound from powder for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.Freshly prepared compound should exhibit inhibitory activity if degradation was the issue.
Incorrect ConcentrationVerify calculations for dilutions and ensure the final concentration in the cell culture medium is as intended. Perform a dose-response experiment with a wide range of concentrations.A clear dose-dependent inhibition of F9 cell growth should be observed within the expected active concentration range.
Solubility IssuesEnsure this compound is fully dissolved in the solvent (e.g., DMSO) before diluting into the aqueous cell culture medium. Visually inspect for any precipitation.A clear solution ensures the compound is available to the cells, potentially restoring its inhibitory effect.
2. Cell Culture Conditions
Cell Line MisidentificationAuthenticate the F9 cell line using Short Tandem Repeat (STR) profiling to confirm its identity.[1][2][3][4]Confirmation of the F9 cell line identity ensures that the experimental system is correct.
Mycoplasma ContaminationTest the F9 cell culture for mycoplasma contamination using a reliable method (e.g., PCR-based assay or fluorescent staining).Eradication of mycoplasma will restore normal cell physiology and response to stimuli.
High Cell Passage NumberUse low-passage F9 cells (ideally below passage 20) for experiments. High passage numbers can lead to genetic drift and altered phenotypes.Low-passage cells are more likely to retain the expected sensitivity to CBB1007.
Suboptimal Cell HealthEnsure F9 cells are healthy and in the exponential growth phase at the time of treatment. Check for signs of stress or over-confluence.Healthy, proliferating cells provide a reliable baseline for assessing the effects of the inhibitor.
3. Experimental Protocol
Insufficient Incubation TimeExtend the incubation time with this compound (e.g., 48 or 72 hours) to allow for sufficient time for the anti-proliferative effects to manifest.Longer incubation may be required to observe a significant reduction in cell viability.
Assay InterferenceEnsure that the components of the cell viability assay (e.g., MTT, WST-1) do not interact with this compound. Run a control with the compound and assay reagents in cell-free medium.Absence of interference confirms the validity of the cell viability measurements.
4. Biological Resistance
Acquired ResistanceIf using a continuously treated F9 cell line, consider the possibility of acquired resistance. Test the compound on a fresh, untreated stock of F9 cells.Freshly thawed, untreated F9 cells should be sensitive to CBB1007 if resistance was acquired in the treated line.
Intrinsic Resistance PathwaysInvestigate if the specific F9 clone being used has alterations in signaling pathways that could confer resistance to LSD1 inhibition, such as a shift to a mesenchymal-like state.[5][6]This would require further molecular analysis (e.g., Western blotting for relevant markers) to confirm.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on F9 cells?

A1: this compound is a selective inhibitor of LSD1.[7] It is expected to inhibit the growth of pluripotent tumor cells, including F9 embryonal carcinoma cells, by blocking the demethylase activity of LSD1.

Q2: What is the typical concentration range for this compound in cell culture experiments?

A2: Based on available data, this compound has been shown to inhibit F9 cell growth at concentrations ranging from 1 µM to 100 µM with an incubation time of 30 hours. An IC50 of 5.27 µM has been reported for human LSD1. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q3: How should I prepare and store this compound?

A3: this compound is typically dissolved in an organic solvent like DMSO to create a concentrated stock solution. It is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. For working solutions, dilute the stock in pre-warmed cell culture medium immediately before use.

Q4: Could the F9 cells have developed resistance to this compound?

A4: Yes, it is possible for cancer cells to develop resistance to LSD1 inhibitors. This can occur through mechanisms such as epigenetic reprogramming or the activation of alternative signaling pathways that bypass the need for LSD1 activity.[5][6] If you suspect resistance, it is advisable to test a fresh, low-passage, and untreated stock of F9 cells.

Q5: Why is cell line authentication important in this context?

A5: Cell line misidentification and cross-contamination are significant problems in biomedical research.[1][2][3][4] If the cell line being used is not actually F9, it may not express the necessary targets for CBB1007 to be effective. Authenticating your cell line ensures the validity and reproducibility of your experimental results.

Experimental Protocols

Cell Viability Assay Using WST-1

This protocol describes a method to assess the effect of this compound on F9 cell viability.

  • Cell Seeding:

    • Culture F9 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Coat a 96-well plate with 0.1% gelatin for at least 20 minutes at room temperature.

    • Aspirate the gelatin and seed the F9 cells at a density of 5 x 10³ cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X concentrated serial dilution of this compound in complete medium. A typical concentration range to test would be 0 µM (vehicle control), 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM.

    • Add 100 µL of the 2X compound dilutions to the corresponding wells of the 96-well plate containing the cells, resulting in a final volume of 200 µL and the desired final concentrations.

    • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • WST-1 Assay:

    • Add 20 µL of WST-1 reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C, or until a sufficient color change is observed in the vehicle control wells.

    • Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan product.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Data Presentation

Table 1: Hypothetical Dose-Response of F9 Cells to this compound
CBB1007 Concentration (µM)Mean Absorbance (450 nm)Standard Deviation% Cell Viability
0 (Vehicle)1.2540.089100.0
11.1890.07594.8
50.9530.06176.0
100.6270.04550.0
250.3110.03324.8
500.1580.02112.6
1000.0920.0157.3

Visualizations

Troubleshooting_Workflow cluster_compound Compound Check cluster_cell Cell Line Check cluster_protocol Protocol Review cluster_resistance Resistance Assessment start No Inhibition of F9 Growth with CBB1007 Observed compound_integrity Prepare Fresh Compound Verify Concentration start->compound_integrity Step 1 solubility Check for Precipitation compound_integrity->solubility end_inhibition Inhibition Observed compound_integrity->end_inhibition cell_authentication Authenticate F9 Cells (STR) solubility->cell_authentication Step 2 solubility->end_inhibition mycoplasma Test for Mycoplasma cell_authentication->mycoplasma cell_authentication->end_inhibition passage Check Passage Number mycoplasma->passage mycoplasma->end_inhibition incubation Extend Incubation Time passage->incubation Step 3 passage->end_inhibition assay_control Run Assay Controls incubation->assay_control incubation->end_inhibition resistance Test on Untreated Cells Analyze Resistance Pathways assay_control->resistance Step 4 assay_control->end_inhibition end_no_inhibition Inhibition Still Not Observed (Consider Intrinsic Resistance) resistance->end_no_inhibition

Caption: Troubleshooting workflow for this compound experiments.

Resistance_Pathway cluster_resistance Hypothetical Resistance Mechanism CBB1007 CBB1007 Trihydrochloride LSD1 LSD1 CBB1007->LSD1 Inhibits H3K4me2 H3K4me2 LSD1->H3K4me2 Demethylates Pluripotency_Genes Pluripotency Gene Repression H3K4me2->Pluripotency_Genes Activates Growth_Arrest Cell Growth Arrest Pluripotency_Genes->Growth_Arrest Leads to TEAD4 TEAD4 Activation Mesenchymal_Genes Mesenchymal Gene Expression TEAD4->Mesenchymal_Genes Induces Bypass_Growth Bypass and Proliferation Mesenchymal_Genes->Bypass_Growth Promotes Bypass_Growth->Growth_Arrest Bypasses

Caption: Hypothetical resistance pathway to LSD1 inhibition in F9 cells.

References

Optimizing CBB1007 trihydrochloride concentration for experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CBB1007 trihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a reversible and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is a flavin-dependent amine oxidase that specifically demethylates mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] By inhibiting LSD1, CBB1007 blocks the demethylation of these key histone marks, leading to an increase in H3K4me2 levels.[1] This alteration in histone methylation status can lead to the activation of epigenetically silenced genes, including those involved in cell differentiation and tumor suppression.[1][2]

Q2: What is the recommended concentration range for this compound in cell culture experiments?

The optimal concentration of this compound can vary significantly depending on the cell line and the specific experimental endpoint. Based on available data, a good starting point for most cancer cell lines is between 5 µM and 20 µM. For pluripotent cells like human embryonic stem cells (hESCs), concentrations between 5 µM and 20 µM have been used to induce differentiation.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.

Q3: How should I prepare and store this compound?

This compound is soluble in DMSO at a concentration of 25 mg/mL (38.82 mM), which may require ultrasonication and warming to 80°C for complete dissolution.[1] For long-term storage, it is recommended to store the solid compound at 4°C, sealed and away from moisture.[1] In solvent, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Q4: What are the potential off-target effects of this compound?

This compound has been shown to be selective for LSD1 over LSD2 and JARID1A.[1][2] However, as with any small molecule inhibitor, off-target effects are possible, especially at higher concentrations. It is crucial to include appropriate controls in your experiments to validate that the observed effects are due to LSD1 inhibition.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low efficacy at the recommended concentration. Cell line may be resistant to LSD1 inhibition.- Increase the concentration of this compound in a stepwise manner (e.g., 25 µM, 50 µM).- Extend the incubation time.- Verify the expression of LSD1 in your cell line via Western Blot or qPCR.- Consider using a different LSD1 inhibitor as a positive control.
High levels of cell death or cytotoxicity observed. The concentration used is too high for the specific cell line.- Perform a dose-response curve to determine the IC50 value for your cell line.- Reduce the incubation time.- Ensure the solvent (e.g., DMSO) concentration is not exceeding cytotoxic levels (typically <0.5%).
Difficulty dissolving the compound. This compound may require specific conditions for complete dissolution.- Use ultrasonication and gentle warming (up to 80°C) to aid dissolution in DMSO.[1]- Prepare fresh stock solutions if precipitation is observed in older stocks.
Inconsistent results between experiments. - Variation in cell passage number.- Inconsistent compound concentration.- Pipetting errors.- Use cells within a consistent and low passage number range.- Prepare a large batch of stock solution to be used across multiple experiments.- Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
Unsure if the observed cell death is apoptosis. Cell death can occur through various mechanisms (e.g., necrosis, autophagy).- Perform an Annexin V/Propidium Iodide staining assay to differentiate between apoptotic, necrotic, and live cells.[3][4]- Measure the activity of caspases (e.g., caspase-3, -8, -9) using a colorimetric or fluorometric assay.

Data Presentation

Table 1: In Vitro Efficacy of this compound

Parameter Value Target Reference
IC505.27 µMHuman LSD1[1][2]

Table 2: Experimental Concentrations of this compound in Different Cell Lines

Cell Line Concentration Range Incubation Time Assay Observed Effect Reference
F91 µM - 100 µM30 hCell ProliferationSignificant inhibition of cell growth[1]
hESCs5 µM - 20 µM14 daysCell DifferentiationIncreased lipid droplet formation[1]
hESCs5 µM - 20 µM14 daysWestern BlotReduced LSD1 and histone H3 levels, increased H3K4me2[1]
F90.5 µM - 20 µM24 hGene ExpressionActivation of CHRM4 and SCN3A genes[1]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is a general guideline and may need to be optimized for your specific cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is a general guideline for flow cytometry-based apoptosis detection.[3][4]

  • Cell Treatment: Treat cells with the desired concentration of this compound and a vehicle control for the appropriate incubation time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE™ to minimize membrane damage.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within 1 hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Western Blot Analysis for LSD1 and H3K4me2

This is a general protocol for detecting changes in protein levels following CBB1007 treatment.

  • Cell Lysis: After treatment with CBB1007, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against LSD1, H3K4me2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression.

Mandatory Visualizations

CBB1007_Signaling_Pathway CBB1007 CBB1007 Trihydrochloride LSD1 LSD1 CBB1007->LSD1 Inhibition PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis Inhibition H3K4me2 H3K4me2 LSD1->H3K4me2 Demethylation p53 p53 LSD1->p53 Modulation Gene_Expression Apoptosis-related Gene Expression H3K4me2->Gene_Expression Activation p53->Gene_Expression Activation Gene_Expression->Apoptosis

Caption: Putative signaling pathway of CBB1007 inducing apoptosis.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis cluster_results Results Cell_Culture 1. Cell Culture Cell_Seeding 3. Seed Cells in Plates Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare CBB1007 Stock Solution Treatment 4. Treat with CBB1007 Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for Desired Time Treatment->Incubation Viability_Assay 6a. Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Apoptosis_Assay 6b. Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis_Assay Western_Blot 6c. Western Blot Incubation->Western_Blot IC50_Determination IC50 Viability_Assay->IC50_Determination Apoptosis_Quantification Apoptosis % Apoptosis_Assay->Apoptosis_Quantification Protein_Expression Protein Levels Western_Blot->Protein_Expression

References

Common issues with CBB1007 trihydrochloride solubility.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and handling of CBB1007 trihydrochloride. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful use in your experiments.

Troubleshooting Common Issues

Researchers may encounter challenges with the solubility of this compound. The following guide addresses the most common issues.

Issue 1: Compound Not Fully Dissolving in DMSO

If you are having trouble dissolving this compound in DMSO for in vitro stock solutions, follow these steps:

Troubleshooting Workflow

G cluster_0 Troubleshooting Incomplete Dissolution in DMSO start Start: CBB1007 not dissolving in DMSO ultrasonicate Have you tried ultrasonication? start->ultrasonicate warm Have you tried warming the solution? ultrasonicate->warm No ultrasonicate->warm Yes heat Have you tried heating to 80°C? warm->heat No warm->heat Yes dissolved Result: Compound Dissolved heat->dissolved Yes contact Contact Technical Support heat->contact No

A flowchart for troubleshooting this compound dissolution in DMSO.
Issue 2: Precipitation When Diluting Stock Solution in Aqueous Media

Precipitation of this compound upon dilution of a DMSO stock solution into aqueous buffers or cell culture media can be a significant problem.

Recommended Action:

  • Lower the Final Concentration: The solubility in aqueous solutions is significantly lower than in DMSO. Consider using a lower final concentration of the compound in your experiments.

  • Increase the Percentage of DMSO: While high concentrations of DMSO can be toxic to cells, a slight increase in the final DMSO percentage in your assay (e.g., from 0.1% to 0.5%) may help maintain solubility. Always include a vehicle control with the same final DMSO concentration.

  • Use a Surfactant: For in vivo preparations, the use of surfactants like Tween-80 is recommended to maintain solubility.[1] This principle can be adapted for some in vitro assays, but compatibility with the specific cell line or assay must be verified.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For in vitro use, DMSO is the recommended solvent. A stock solution of up to 25 mg/mL (38.82 mM) can be prepared.[1]

Q2: What is the best way to dissolve this compound in DMSO?

A2: To achieve a 25 mg/mL concentration in DMSO, the use of ultrasonication, warming, and heating to 80°C is recommended.[1]

Q3: How should I store the this compound solid and stock solutions?

A3: The solid compound should be stored at 4°C in a sealed container, away from moisture.[1] Once dissolved in a solvent, store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Ensure the container is sealed to protect from moisture.[1]

Q4: What are the recommended solvent systems for in vivo studies?

A4: Several solvent systems can be used for in vivo administration, with a solubility of at least 1.25 mg/mL (1.94 mM).[1] The components should be added sequentially:

  • 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline[1]

  • 10% DMSO >> 90% (20% SBE-β-CD in saline)[1]

  • 10% DMSO >> 90% corn oil[1]

Q5: In which biological pathway is this compound active?

A5: this compound is a reversible and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), which is involved in epigenetic regulation.[1]

Signaling Pathway

G cluster_pathway Epigenetic Regulation by LSD1 CBB1007 CBB1007 trihydrochloride LSD1 LSD1 (KDM1A) CBB1007->LSD1 inhibits H3K4me1_2 Histone H3 (methylated at Lys4) LSD1->H3K4me1_2 demethylates H3K4me0 Histone H3 (demethylated at Lys4) H3K4me1_2->H3K4me0 Gene_Repression Target Gene Repression H3K4me0->Gene_Repression

The inhibitory action of CBB1007 on the LSD1 signaling pathway.

Data and Protocols

Solubility Data
Solvent/SystemMaximum ConcentrationMolarityNotes
In Vitro
DMSO25 mg/mL38.82 mMRequires ultrasonication, warming, and heating to 80°C.[1]
In Vivo
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 1.25 mg/mL1.94 mMClear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 1.25 mg/mL1.94 mMClear solution.[1]
10% DMSO, 90% corn oil≥ 1.25 mg/mL1.94 mMClear solution.[1]
Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh out the desired amount of this compound (Molecular Weight: 643.99). For example, for 1 mL of a 10 mM stock solution, weigh out 0.644 mg.

  • Add DMSO: Add the appropriate volume of DMSO. For 1 mL of a 10 mM solution from 1 mg of solid, add 0.1553 mL of DMSO.[1]

  • Solubilize:

    • Vortex the solution briefly.

    • Place the vial in an ultrasonic bath for 10-15 minutes.

    • Gently warm the solution.

    • If the compound is not fully dissolved, heat the solution to 80°C with intermittent vortexing until a clear solution is obtained.[1]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

Protocol for Preparing an In Vivo Formulation (Example: with PEG300 and Tween-80)

  • Prepare the Vehicle: In a sterile container, combine the solvents in the correct proportions, but initially withhold a portion of the final saline volume.

  • Dissolve CBB1007 in DMSO: Weigh the required amount of this compound and dissolve it in the 10% DMSO portion of the total volume.

  • Add PEG300: Add the 40% PEG300 portion to the DMSO solution and mix thoroughly.

  • Add Tween-80: Add the 5% Tween-80 portion and mix until the solution is homogeneous.

  • Add Saline: Add the final 45% saline portion and mix to achieve a clear solution.[1]

  • Administration: The solution should be freshly prepared for administration.

References

Technical Support Center: CBB1007 Trihydrochloride In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CBB1007 trihydrochloride in vivo.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments with this compound.

Question: We are observing lower than expected efficacy of CBB1007 in our in vivo model. What are the potential causes and solutions?

Answer:

Several factors can contribute to reduced in vivo efficacy. Consider the following troubleshooting steps:

  • Compound Formulation and Administration:

    • Solubility: this compound has specific solubility characteristics.[1][2] Improper dissolution can lead to inaccurate dosing. Ensure the compound is fully dissolved in the chosen vehicle. Heating and sonication may be required for certain solvents like DMSO.[1]

    • Vehicle Selection: The choice of vehicle is critical for bioavailability. Several formulations have been reported for in vivo use.[1] It is advisable to perform a small pilot study to determine the most suitable vehicle for your animal model and administration route.

    • Route of Administration: The route of administration (e.g., intravenous, oral) significantly impacts pharmacokinetic properties such as bioavailability.[3] If oral administration yields low efficacy, consider switching to an intravenous route to ensure higher systemic exposure.[3][4]

    • Dosing Accuracy: Ensure precise and consistent dosing based on the most recent body weight of each animal.

  • Pharmacokinetics and Metabolism:

    • Metabolic Instability: The compound may be rapidly metabolized in vivo. If you suspect rapid clearance, consider more frequent dosing or a different administration route to maintain therapeutic concentrations.

    • Bioavailability: Oral bioavailability can be a limiting factor.[3] If not already characterized for your specific formulation and animal model, conducting a pharmacokinetic study to determine parameters like Cmax, Tmax, and AUC is highly recommended.

  • Experimental Model:

    • Tumor Model Characteristics: The sensitivity of your cancer model to LSD1 inhibition is a key factor. CBB1007 has shown preferential growth arrest in pluripotent tumors.[2] Confirm the expression and activity of LSD1 in your specific cell line or patient-derived xenograft (PDX) model.

    • Off-Target Effects: While CBB1007 is selective for LSD1 over some other demethylases, off-target effects at higher concentrations cannot be entirely ruled out and could contribute to unexpected biological responses.[1][2]

Question: We are observing significant toxicity or adverse effects in our animal models. How can we mitigate this?

Answer:

Toxicity can be dose-dependent or related to the formulation.

  • Dose Reduction: The most straightforward approach is to reduce the dose of CBB1007. A dose-response study can help identify a therapeutic window with acceptable toxicity.

  • Formulation Optimization: The vehicle itself may be contributing to toxicity. For example, high concentrations of DMSO can be toxic. Evaluate the toxicity of the vehicle alone in a control group. Consider alternative, less toxic solubilizing agents or delivery systems.[1]

  • Refined Dosing Schedule: Instead of a high single dose, consider a fractionated dosing schedule (e.g., lower doses administered more frequently) to maintain therapeutic levels while minimizing peak concentration-related toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a cell-permeable, reversible, and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][5] It competitively blocks the demethylase activity of LSD1 on mono- and di-methylated histone H3 at lysine 4 (H3K4me1 and H3K4me2).[1][2] This inhibition leads to an increase in H3K4 methylation, which in turn can activate the expression of epigenetically silenced genes, such as those involved in cell differentiation.[1][2]

Q2: What are the recommended solvents and formulations for in vivo use?

A2: this compound is soluble in DMSO.[1][2] For in vivo administration, several vehicle compositions can be used to achieve a clear solution. It is crucial to add and mix the solvents sequentially.

Formulation ComponentPercentage
Formulation 1
DMSO10%
PEG30040%
Tween-805%
Saline45%
Formulation 2
DMSO10%
SBE-β-CD (20% in saline)90%
Formulation 3
DMSO10%
Corn oil90%

Data sourced from MedChemExpress product information sheet.[1]

Q3: What is the IC50 of this compound?

A3: The IC50 of CBB1007 for human LSD1 is approximately 5.27 µM.[1][2]

Q4: Can the in vivo efficacy of CBB1007 be enhanced through combination therapies?

A4: Yes, combination therapies are a promising strategy to enhance the anti-cancer effects of various treatments.[6][7] Combining CBB1007 with other anti-cancer agents could lead to synergistic or additive effects. Potential combination strategies could include:

  • Chemotherapeutic agents: To target different aspects of cancer cell biology.

  • Other epigenetic modifiers: To create a more profound impact on the epigenetic landscape of cancer cells.

  • Targeted therapies: To inhibit other oncogenic signaling pathways.

  • Immunotherapies: Checkpoint inhibitors, for example, could be combined to enhance the anti-tumor immune response.[7][8][9]

Q5: Are there advanced drug delivery systems that could improve the in vivo performance of CBB1007?

A5: Yes, utilizing drug delivery systems can address challenges like poor solubility, rapid metabolism, and off-target toxicity.[10][11][12] Encapsulating CBB1007 in nanocarriers such as liposomes, polymeric nanoparticles, or micelles could:[10][13]

  • Improve solubility and stability.

  • Prolong circulation time.

  • Enable targeted delivery to the tumor site, thereby increasing efficacy and reducing systemic toxicity.[11][14]

Experimental Protocols

General Protocol for In Vivo Administration of CBB1007

  • Compound Preparation:

    • Based on the desired dose (mg/kg) and the average weight of the animals, calculate the total amount of this compound required.

    • Prepare the chosen vehicle (see table in FAQ 2) in a sterile environment. For example, to prepare Formulation 1, sequentially add 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, ensuring the solution is homogenous after each addition.

    • Dissolve the calculated amount of CBB1007 in the prepared vehicle. Gentle warming and vortexing may be necessary to achieve complete dissolution. The final solution should be clear.[1]

    • Prepare a fresh solution for each day of dosing.

  • Animal Handling and Dosing:

    • Acclimatize animals to the housing conditions for at least one week before the experiment begins.

    • Randomly assign animals to control (vehicle only) and treatment groups.

    • Weigh each animal immediately before dosing to calculate the precise volume to be administered.

    • Administer the CBB1007 formulation or vehicle via the chosen route (e.g., oral gavage, intraperitoneal injection, or intravenous injection). Ensure proper technique to minimize stress and injury to the animals.

  • Monitoring and Endpoint Analysis:

    • Monitor the animals daily for any signs of toxicity, including weight loss, changes in behavior, or altered appearance.

    • Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

    • At the end of the study, euthanize the animals and collect tumors and other relevant tissues for downstream analysis (e.g., Western blot for H3K4me2 levels, immunohistochemistry, or gene expression analysis).

Visualizations

LSD1_Signaling_Pathway cluster_nucleus Nucleus LSD1 LSD1/CoREST Complex H3K4me2 Histone H3 (H3K4me2) (Active Chromatin Mark) LSD1->H3K4me2 Demethylation Gene_Repression Target Gene Repression LSD1->Gene_Repression Leads to H3K4me0 Histone H3 (H3K4me0) (Inactive Chromatin Mark) CBB1007 CBB1007 CBB1007->LSD1 Inhibits

Caption: CBB1007 inhibits the LSD1/CoREST complex, preventing demethylation of H3K4me2 and gene repression.

Experimental_Workflow start Start prep Prepare CBB1007 Formulation start->prep dosing Animal Dosing (Vehicle vs. CBB1007) prep->dosing monitoring Monitor Tumor Growth & Animal Health dosing->monitoring endpoint Endpoint Reached monitoring->endpoint analysis Tissue Collection & Analysis endpoint->analysis results Data Interpretation analysis->results

Caption: A general experimental workflow for in vivo studies with CBB1007.

Troubleshooting_Logic start Low In Vivo Efficacy Observed check_formulation Is the formulation prepared correctly? start->check_formulation check_pk Are PK/PD properties understood? check_formulation->check_pk Yes solution_formulation Optimize Vehicle & Administration Route check_formulation->solution_formulation No check_model Is the animal model appropriate? check_pk->check_model Yes solution_pk Adjust Dosing Regimen or use Delivery System check_pk->solution_pk No solution_model Confirm Target Expression & Model Sensitivity check_model->solution_model No end Improved Efficacy check_model->end Yes solution_formulation->start Re-evaluate solution_pk->start Re-evaluate solution_model->start Re-evaluate

Caption: A decision tree for troubleshooting low in vivo efficacy of CBB1007.

References

CBB1007 trihydrochloride degradation and storage problems.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CBB1007 trihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and troubleshooting of experiments involving this selective LSD1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a cell-permeable, reversible, and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1] LSD1 is a histone demethylase that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, this compound can modulate the methylation status of histones, leading to changes in gene transcription. This activity is being explored in non-pluripotent cancer research, including teratocarcinoma, embryonic carcinoma, and seminoma.[2]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is critical to maintain the stability and activity of this compound. Recommendations for both solid form and solutions are summarized in the table below.

FormStorage TemperatureDurationSpecial Instructions
Solid4°CAs specified by the supplierKeep sealed and away from moisture.[2]
In Solvent-80°C6 monthsKeep sealed and away from moisture.[2]
-20°C1 monthKeep sealed and away from moisture.[2]

Q3: In which solvents can I dissolve this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro studies, a stock solution can be prepared in DMSO. For in vivo applications, specific formulations are required, such as a mixture of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil.[2] It is crucial to ensure the compound is fully dissolved before use.

Q4: Is this compound light-sensitive?

Troubleshooting Guide

This guide addresses potential issues you may encounter during your experiments with this compound.

Problem 1: Inconsistent or lower than expected activity of the compound in cell-based assays.

  • Possible Cause 1: Compound Degradation. this compound, containing both amide and guanidinium groups, may be susceptible to hydrolysis, particularly in aqueous solutions at non-neutral pH. The guanidinium group itself is generally stable, but the overall molecular structure can influence its reactivity.

    • Troubleshooting Steps:

      • Freshly Prepare Solutions: Prepare solutions of this compound fresh for each experiment from a recently prepared stock.

      • pH Control: Ensure the pH of your cell culture medium or assay buffer is within the physiological range (pH 7.2-7.4), as extreme pH values can accelerate hydrolysis of amide bonds.

      • Proper Storage of Stock Solutions: Strictly adhere to the recommended storage conditions (-80°C for long-term, -20°C for short-term) to minimize degradation of stock solutions. Avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Incorrect Compound Concentration.

    • Troubleshooting Steps:

      • Verify Calculations: Double-check all calculations for preparing stock and working solutions.

      • Accurate Pipetting: Use calibrated pipettes to ensure accurate measurement of the compound.

  • Possible Cause 3: Cell Line Sensitivity.

    • Troubleshooting Steps:

      • Titration Experiment: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay.

      • Positive Control: Include a positive control compound with a known effect in your assay to validate the experimental setup.

Problem 2: Precipitate formation in the stock solution or culture medium.

  • Possible Cause 1: Poor Solubility.

    • Troubleshooting Steps:

      • Ensure Complete Dissolution of Stock: When preparing the DMSO stock solution, ensure the compound is completely dissolved. Gentle warming and vortexing can aid dissolution.

      • Avoid High Concentrations in Aqueous Media: When diluting the DMSO stock into your aqueous culture medium, ensure the final DMSO concentration is low (typically <0.5%) to prevent precipitation of the compound. Add the stock solution to the medium while vortexing to ensure rapid and even dispersion.

      • Pre-warm Medium: Adding the compound to pre-warmed culture medium can sometimes improve solubility.

Problem 3: Unexpected off-target effects or cellular toxicity.

  • Possible Cause 1: High Compound Concentration.

    • Troubleshooting Steps:

      • Perform a Cytotoxicity Assay: Conduct a cell viability assay (e.g., MTT or resazurin assay) to determine the cytotoxic concentration range of this compound for your cell line. Use concentrations below the toxic threshold for your functional assays.

  • Possible Cause 2: Impurities in the Compound.

    • Troubleshooting Steps:

      • Source from a Reputable Supplier: Ensure you are using a high-purity compound from a reliable source.

      • Check Certificate of Analysis (CoA): Review the CoA for information on purity and any identified impurities.

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Objective: To prepare a concentrated stock solution for in vitro experiments.

  • Materials:

    • This compound (solid)

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of the solid compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) can be used if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).

2. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of this compound on a specific cell line.

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. Include a vehicle control (medium with the same final concentration of DMSO).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well.

    • Mix gently on a plate shaker to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

3. Western Blot Analysis of Histone Methylation

  • Objective: To assess the effect of this compound on the levels of specific histone methylation marks (e.g., H3K4me2).

  • Materials:

    • Cells treated with this compound

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels and running buffer

    • Transfer buffer and membrane (e.g., PVDF)

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-H3K4me2, anti-total Histone H3)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with the desired concentrations of this compound for the appropriate duration.

    • Lyse the cells in lysis buffer and quantify the protein concentration.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the histone mark of interest (e.g., anti-H3K4me2) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane (if necessary) and re-probe with an antibody against total histone H3 as a loading control.

Visualizations

Signaling_Pathway cluster_0 Cell Nucleus Histone_H3 Histone H3 Tail (H3K4me1/2) LSD1 LSD1 Histone_H3->LSD1 Substrate Demethylated_H3 Histone H3 Tail (H3K4me0) LSD1->Demethylated_H3 Demethylation Gene_Repression Gene Repression Demethylated_H3->Gene_Repression CBB1007 CBB1007 trihydrochloride CBB1007->LSD1 Inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Prep_Stock Prepare CBB1007 Stock Solution (DMSO) Treatment Treat Cells with CBB1007 Dilutions Prep_Stock->Treatment Prep_Cells Seed Cells in Culture Plate Prep_Cells->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Western_Blot Western Blot for Histone Marks Treatment->Western_Blot Analysis Analyze Results Viability_Assay->Analysis Western_Blot->Analysis

References

Troubleshooting off-target effects of CBB1007 trihydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of CBB1007 trihydrochloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a cell-permeable, reversible, and substrate-competitive inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] Its primary on-target effect is the inhibition of LSD1-mediated demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2).[1][2]

Q2: What are off-target effects and why are they a concern with small molecule inhibitors like CBB1007?

A2: Off-target effects occur when a small molecule binds to and modulates the activity of proteins other than its intended target. These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatability of findings. Identifying and mitigating off-target effects is crucial for ensuring the validity and reproducibility of research.

Q3: Are there any predicted or known off-targets for this compound?

A3: While specific off-target profiling data for this compound is not widely available in public literature, a significant potential for off-target activity exists with Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). This is due to the high structural similarity between the catalytic domains of LSD1 and MAOs. Several known MAO inhibitors have been shown to inhibit LSD1, and conversely, some LSD1 inhibitors exhibit activity against MAOs.[3][4] Therefore, it is crucial to experimentally assess the activity of CBB1007 against MAO-A and MAO-B in your experimental system.

Q4: What is a suitable negative control for this compound experiments?

A4: The ideal negative control would be a structurally similar but inactive analog of CBB1007. While a specific, commercially available inactive analog for CBB1007 is not prominently documented, it is a critical tool for distinguishing on-target from off-target effects. If an inactive analog is unavailable, using structurally unrelated LSD1 inhibitors or employing genetic knockdown of LSD1 (e.g., via siRNA or CRISPR/Cas9) can serve as alternative approaches to validate that the observed phenotype is due to LSD1 inhibition.

Troubleshooting Guide: Investigating Off-Target Effects

This guide provides a systematic approach to identifying and mitigating potential off-target effects of this compound.

Issue 1: Unexpected or Unexplained Phenotypes

Symptom: You observe a cellular phenotype (e.g., unexpected changes in cell viability, morphology, or signaling pathways) that is difficult to reconcile with the known function of LSD1.

Troubleshooting Workflow:

G start Unexpected Phenotype Observed q1 Is the phenotype dose-dependent? start->q1 exp1 Perform Dose-Response Curve q1->exp1  Test conclusion2 Phenotype is likely OFF-TARGET q1->conclusion2  If no q2 Is the phenotype observed with other structurally distinct LSD1 inhibitors? exp1->q2  If yes exp2 Test another LSD1 inhibitor (e.g., Tranylcypromine, GSK2879552) q2->exp2  Test q2->conclusion2  If no q3 Does LSD1 knockdown phenocopy the CBB1007 effect? exp2->q3  If yes exp3 Perform LSD1 siRNA/shRNA knockdown q3->exp3  Test conclusion1 Phenotype is likely ON-TARGET exp3->conclusion1  If yes exp3->conclusion2  If no

Caption: Troubleshooting workflow for unexpected phenotypes.

Issue 2: Suspected Off-Target Activity on Monoamine Oxidases (MAOs)

Symptom: Your experimental system expresses MAO-A or MAO-B, and you observe effects consistent with MAO inhibition (e.g., alterations in neurotransmitter levels, changes in cellular processes regulated by MAOs).

Troubleshooting and Validation Strategy:

  • Biochemical Assays: Directly test the inhibitory activity of this compound on purified MAO-A and MAO-B enzymes.

  • Cell-Based Assays: In cells expressing MAOs, measure the effect of CBB1007 on MAO activity.

  • Selective Inhibitors: Compare the phenotype induced by CBB1007 with that of selective MAO-A (e.g., Clorgyline) and MAO-B (e.g., Selegiline) inhibitors.

Quantitative Data Summary: CBB1007 On-Target vs. Potential Off-Target Potency

TargetParameterThis compoundReference Compound
LSD1 (On-Target) IC505.27 µM (human LSD1)[1][2]Tranylcypromine (various reported IC50s)
MAO-A (Potential Off-Target) IC50To be determinedClorgyline (~9 nM)
MAO-B (Potential Off-Target) IC50To be determinedSelegiline (~10 nM)

Note: IC50 values for reference compounds can vary depending on assay conditions.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the verification of CBB1007 binding to its intended target, LSD1, in intact cells. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Methodology:

  • Cell Treatment: Treat one sample of cultured cells with this compound at a desired concentration (e.g., 10x IC50) and a control sample with vehicle (e.g., DMSO) for a specified time (e.g., 1-2 hours).

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.

  • Centrifugation: Pellet the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blotting: Analyze the amount of soluble LSD1 in each sample by Western blotting using an anti-LSD1 antibody.

  • Data Analysis: Quantify the band intensities for LSD1 at each temperature point. A shift in the melting curve to a higher temperature in the CBB1007-treated sample compared to the vehicle control indicates target engagement.

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis a Cells + Vehicle (DMSO) c Heat across a temperature gradient a->c b Cells + CBB1007 b->c d Lysis & Centrifugation c->d e Western Blot for Soluble LSD1 d->e f Quantify & Compare Melt Curves e->f

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Protocol 2: siRNA-Mediated Knockdown to Validate On-Target Effects

This protocol helps to determine if the observed phenotype is a direct result of LSD1 inhibition by comparing the effects of CBB1007 in control cells versus cells where LSD1 expression has been genetically knocked down.

Methodology:

  • siRNA Transfection: Transfect cells with a validated siRNA targeting LSD1 or a non-targeting control siRNA using a suitable transfection reagent.

  • Incubation: Incubate the cells for 48-72 hours to allow for LSD1 protein knockdown.

  • Verification of Knockdown: Confirm the reduction of LSD1 protein levels by Western blotting.

  • CBB1007 Treatment: Treat both the control siRNA and LSD1 siRNA-transfected cells with CBB1007 or vehicle.

  • Phenotypic Analysis: Assess the phenotype of interest (e.g., cell viability, gene expression) in all four groups (control siRNA + vehicle, control siRNA + CBB1007, LSD1 siRNA + vehicle, LSD1 siRNA + CBB1007).

Interpreting the Results:

  • On-Target Effect: If CBB1007 treatment in control cells phenocopies LSD1 knockdown, and CBB1007 has no further effect in LSD1 knockdown cells, the phenotype is likely on-target.

  • Off-Target Effect: If CBB1007 still produces the phenotype in LSD1 knockdown cells, it is likely an off-target effect.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis a Control siRNA Transfection c Vehicle a->c d CBB1007 a->d b LSD1 siRNA Transfection e Vehicle b->e f CBB1007 b->f g Phenotypic Readout c->g d->g e->g f->g

Caption: Experimental design for siRNA knockdown validation.

Signaling Pathway Considerations

LSD1's Role in Gene Regulation:

LSD1 is a key epigenetic modifier that primarily removes methyl groups from H3K4, leading to transcriptional repression of target genes. It is often part of larger protein complexes, such as the CoREST complex. When troubleshooting, consider the downstream effects of LSD1 inhibition on gene expression.

G CBB1007 CBB1007 trihydrochloride LSD1 LSD1 CBB1007->LSD1 Inhibits Gene_Activation Target Gene Activation CBB1007->Gene_Activation Results in H3K4me2 H3K4me2 (Active Chromatin) LSD1->H3K4me2 Demethylates Gene_Repression Target Gene Repression LSD1->Gene_Repression Leads to H3K4 H3K4 (Inactive Chromatin) H3K4me2->H3K4

Caption: Simplified signaling pathway of LSD1 inhibition by CBB1007.

References

How to reduce cytotoxicity of CBB1007 trihydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: CBB1007 Trihydrochloride

Troubleshooting Guides & FAQs

Disclaimer: The following information is intended for research purposes only and should not be used for diagnostic or therapeutic applications. Always consult the relevant safety data sheets (SDS) and institutional protocols before handling any chemical compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

For optimal stability, it is recommended to dissolve this compound in sterile, nuclease-free water or a buffer solution such as PBS (phosphate-buffered saline) at a slightly acidic pH (e.g., pH 6.0-6.5) immediately before use. Prepare stock solutions at a high concentration (e.g., 10-50 mM) to minimize the volume of solvent added to cell cultures. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Q2: We are observing significant cytotoxicity with CBB1007 even at low concentrations. What are the potential causes and solutions?

High cytotoxicity can stem from several factors, including the inherent properties of the compound, experimental conditions, and the cell type used. Below is a troubleshooting guide to help identify and mitigate these issues.

Troubleshooting Guide: Reducing Cytotoxicity of CBB1007

This guide provides a systematic approach to troubleshoot and reduce the cytotoxic effects of CBB1007 in your experiments.

Issue 1: Suboptimal Compound Handling and Preparation

Incorrect preparation and storage can lead to compound degradation or precipitation, potentially increasing its toxicity.

Troubleshooting Workflow: Compound Preparation

Caption: Workflow for proper CBB1007 handling.

Issue 2: High On-Target or Off-Target Toxicity

CBB1007 may induce cytotoxicity through its intended mechanism of action (on-target) or by interacting with unintended cellular components (off-target).

Strategies to Mitigate On-Target and Off-Target Effects:

  • Dose-Response Optimization: Perform a detailed dose-response curve to identify the minimal effective concentration with the lowest toxicity.

  • Time-Course Analysis: Determine the optimal incubation time. Shorter exposure times may be sufficient to achieve the desired biological effect while minimizing toxicity.

  • Co-treatment with Cytoprotective Agents: Consider co-administering agents that can mitigate specific toxic pathways. For example, if CBB1007 induces oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) may be beneficial.

Logical Relationship: Cytotoxicity Mitigation Strategies

G cluster_0 Primary Cause cluster_1 Mitigation Strategies A High CBB1007 Cytotoxicity B Optimize Dose & Time A->B C Co-treatment Strategies A->C D Cell Line Selection A->D E E B->E Lower Concentration Shorter Incubation F F C->F e.g., Antioxidants (NAC) Caspase Inhibitors (Z-VAD-FMK) G G D->G Use less sensitive or resistant cell lines

Caption: Strategies to reduce CBB1007 cytotoxicity.

Issue 3: Cell-Type Specific Sensitivity

Different cell lines can exhibit varying sensitivities to the same compound due to differences in metabolism, expression of the drug target, or activity of efflux pumps.

Experimental Protocol: Determining Cell Line Sensitivity

  • Cell Seeding: Plate cells from different lines (e.g., a panel of cancer cell lines) in 96-well plates at their optimal seeding densities. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of CBB1007. Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for a fixed duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • Viability Assay: After the incubation period, assess cell viability using a standard method such as MTT, MTS, or a live/dead staining assay.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.

Data Presentation: Comparative IC50 Values of CBB1007

Cell LineSeeding Density (cells/well)Incubation Time (h)IC50 (µM)
Cell Line A5,000485.2
Cell Line B8,0004825.8
Cell Line C4,00048>100

This is example data and should be replaced with your experimental results.

Advanced Troubleshooting: Investigating the Mechanism of Cytotoxicity

If basic troubleshooting does not resolve the issue, a deeper investigation into the mechanism of CBB1007-induced cell death may be necessary.

Potential Signaling Pathway: Induction of Apoptosis

CBB1007 may induce apoptosis through the intrinsic or extrinsic pathway. A common approach to mitigate this is to interfere with key players in these pathways.

Signaling Pathway: Caspase-Mediated Apoptosis

G CBB1007 CBB1007 Cell Cellular Stress CBB1007->Cell Casp9 Caspase-9 (Initiator) Cell->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis ZVAD Z-VAD-FMK (Pan-caspase inhibitor) ZVAD->Casp9 ZVAD->Casp3

Caption: Inhibition of apoptosis by a pan-caspase inhibitor.

Experimental Protocol: Assessing Apoptosis Inhibition

  • Co-treatment: Pre-incubate cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK, 20-50 µM) for 1-2 hours before adding CBB1007.

  • Treatment: Add CBB1007 at a cytotoxic concentration and incubate for the desired period.

  • Viability Assessment: Measure cell viability to determine if the caspase inhibitor rescued the cells from CBB1007-induced death.

  • Apoptosis Assay: Confirm the reduction in apoptosis using methods like Annexin V/PI staining followed by flow cytometry.

Data Presentation: Effect of Z-VAD-FMK on CBB1007 Cytotoxicity

TreatmentCell Viability (%)% Annexin V Positive Cells
Vehicle Control1005
CBB1007 (10 µM)4560
Z-VAD-FMK (20 µM)986
CBB1007 + Z-VAD-FMK8515

This is example data and should be replaced with your experimental results.

Why is CBB1007 trihydrochloride showing low potency?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with CBB1007 trihydrochloride, a reversible and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1).

Troubleshooting Guide: Low Potency of this compound

Question: We are observing lower than expected potency (higher IC50) for this compound in our LSD1 inhibition assay. What are the potential causes and how can we troubleshoot this issue?

Answer: Low observed potency of this compound can stem from several factors related to compound handling, assay conditions, and experimental setup. Below is a step-by-step guide to help you identify and resolve the issue.

Step 1: Verify Compound Integrity and Handling

Proper storage and handling are critical for maintaining the activity of this compound.

  • Storage: Ensure the compound has been stored correctly. As a solid, it should be kept at 4°C, sealed, and protected from moisture.[1] Once dissolved in a solvent like DMSO, stock solutions should be stored at -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month) use.[1]

  • Solubility: this compound has limited solubility in aqueous buffers. For in vitro assays, it is recommended to dissolve the compound in DMSO.[1] Complete dissolution may require ultrasonication and warming to 80°C.[1] Incomplete dissolution will lead to an inaccurate stock concentration and lower apparent potency.

  • Solution Stability: Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh dilutions in your assay buffer immediately before each experiment.

Frequently Asked Questions (FAQs)

Q1: What is the expected potency of this compound?

A1: this compound is a reversible and selective inhibitor of human LSD1 with a reported IC50 value of 5.27 µM.[1] This value can vary depending on the specific assay conditions, such as enzyme and substrate concentrations.

Q2: How should I prepare this compound for an in vitro assay?

A2: To prepare a stock solution, dissolve this compound in DMSO to a concentration of up to 25 mg/mL (38.82 mM).[1] This process may be aided by warming the solution to 80°C and using an ultrasonic bath.[1] For the final assay, dilute the DMSO stock solution into the aqueous assay buffer. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid affecting enzyme activity.

Q3: Is this compound selective for LSD1?

A3: Yes, this compound demonstrates selectivity for LSD1 over other histone demethylases such as LSD2 and JARID1A.[1]

Q4: What are the recommended storage conditions for this compound?

A4: As a solid, store at 4°C under desiccated conditions.[1] In solvent, aliquot and store at -80°C for up to six months or -20°C for up to one month.[1]

Data Presentation

Table 1: Physicochemical and Potency Data for this compound

ParameterValueReference
Target Human LSD1 (KDM1A)[1]
IC50 5.27 µM[1]
Solubility in DMSO 25 mg/mL (38.82 mM)[1]
Storage (Solid) 4°C, sealed, away from moisture[1]
Storage (In Solvent) -80°C (6 months), -20°C (1 month)[1]

Experimental Protocols

LSD1 Inhibition Assay (Fluorescence-Based)

This protocol is a general guideline for determining the IC50 of this compound using a commercially available LSD1 inhibitor screening kit that detects the production of hydrogen peroxide.

Materials:

  • Purified, active LSD1 enzyme

  • Dimethylated histone H3K4 peptide substrate

  • This compound

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

  • Fluorescence detection reagent (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Black, flat-bottom 96-well plate

Procedure:

  • Prepare this compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations for testing (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO in assay buffer).

  • Enzyme and Substrate Preparation:

    • Dilute the LSD1 enzyme to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

    • Prepare the substrate solution containing the H3K4me2 peptide, Amplex Red, and HRP in assay buffer.

  • Assay Reaction:

    • Add 5 µL of each this compound dilution or vehicle control to the wells of the 96-well plate.

    • Add 20 µL of the diluted LSD1 enzyme solution to each well.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the substrate solution to each well.

  • Signal Detection:

    • Incubate the plate at 37°C for 60 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader (Excitation: 530-560 nm, Emission: ~590 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Potency of CBB1007 start Low Potency Observed check_compound Step 1: Verify Compound Handling start->check_compound sub_storage Incorrect Storage? check_compound->sub_storage Check check_assay Step 2: Assess Assay Conditions sub_enzyme Enzyme Activity Low? check_assay->sub_enzyme Check check_protocol Step 3: Review Experimental Protocol sub_incubation Incubation Times? check_protocol->sub_incubation Check solution Potency Restored sub_storage->solution Yes (Store Properly) check_solubility check_solubility sub_storage->check_solubility No sub_solubility Incomplete Dissolution? sub_solubility->solution Yes (Ensure Full Dissolution) sub_stability Degradation? sub_stability->check_assay No sub_stability->solution Yes (Use Fresh Stock) sub_enzyme->solution Yes (Validate Enzyme) check_substrate check_substrate sub_enzyme->check_substrate No sub_substrate Substrate Concentration? sub_substrate->solution Yes (Optimize [S]) sub_buffer Incorrect Buffer/pH? sub_buffer->check_protocol No sub_buffer->solution Yes (Correct Buffer) sub_controls Controls Appropriate? sub_incubation->sub_controls No sub_controls->solution Yes (Optimize/Correct) check_solubility->sub_stability No check_substrate->sub_buffer No

Caption: Troubleshooting workflow for addressing low potency of CBB1007.

LSD1_Signaling_Pathway LSD1 Mechanism of Action LSD1 LSD1/CoREST Complex H3K4me1 Histone H3 (Lys4 mono-methylated) LSD1->H3K4me1 Demethylation H3K4me2 Histone H3 (Lys4 di-methylated) H3K4me2->LSD1 Substrate Repression Transcriptional Repression H3K4me1->Repression CBB1007 CBB1007 CBB1007->LSD1 Inhibition

Caption: Simplified signaling pathway of LSD1-mediated histone demethylation.

References

Refining CBB1007 trihydrochloride treatment duration for gene activation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CBB1007 trihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing CBB1007 for gene activation studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a reversible and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1] LSD1 is a histone demethylase that removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1 and H3K4me2), which are epigenetic marks generally associated with active gene transcription. By inhibiting LSD1, CBB1007 prevents the demethylation of H3K4, leading to an increase in H3K4me1 and H3K4me2 levels. This increase in histone methylation at gene promoter regions can lead to the activation of previously silenced genes.[1][2]

Q2: What is the recommended concentration range and treatment duration for CBB1007 to achieve gene activation?

A2: The optimal concentration and duration of CBB1007 treatment are cell-type dependent and should be determined empirically for each experimental system. However, based on published studies, a good starting point for many cell lines is a concentration range of 0.5 µM to 20 µM. For gene activation in mouse F9 teratocarcinoma cells, treatment for 24 hours has been shown to be effective.[1][3] For inducing differentiation in human embryonic stem cells (hESCs), a longer treatment of 14 days may be necessary.[1] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and target genes.

Q3: How can I assess the effectiveness of CBB1007 treatment?

A3: The effectiveness of CBB1007 treatment can be assessed at multiple levels:

  • Target Engagement: An increase in global or gene-specific H3K4me2 levels can be measured by Western Blot or Chromatin Immunoprecipitation (ChIP) followed by qPCR or sequencing (ChIP-seq).

  • Gene Activation: The upregulation of target gene expression can be quantified using reverse transcription quantitative PCR (RT-qPCR) or RNA sequencing (RNA-seq).

  • Phenotypic Changes: Depending on the target genes, you may observe changes in cell morphology, proliferation, or differentiation, which can be assessed by microscopy, cell viability assays, or lineage-specific staining.

Q4: Is CBB1007 toxic to cells?

A4: CBB1007 can exhibit cytotoxicity at higher concentrations and with prolonged exposure. For example, in F9 cells, treatment with concentrations up to 100 µM for 30 hours resulted in growth inhibition.[1] It is crucial to determine the optimal concentration that maximizes gene activation while minimizing cell death for your specific cell type. A cell viability assay (e.g., MTT or trypan blue exclusion) should be performed in parallel with your gene expression analysis.

Troubleshooting Guide

Issue 1: No significant increase in H3K4me2 levels is observed after CBB1007 treatment.

Possible Cause Suggested Solution
Insufficient CBB1007 concentration or treatment duration. Perform a dose-response experiment with a wider range of CBB1007 concentrations (e.g., 1 µM to 50 µM) and a time-course experiment (e.g., 12, 24, 48, 72 hours).
Low LSD1 expression in the cell line. Verify LSD1 expression levels in your cell line of interest by Western Blot or RT-qPCR. If LSD1 levels are low, CBB1007 may have a limited effect.
Issues with Western Blot protocol. Ensure that your histone extraction protocol is efficient and that your anti-H3K4me2 antibody is validated and used at the recommended dilution. Use a positive control, such as cells treated with a known LSD1 inhibitor.
Compound instability. Prepare fresh stock solutions of CBB1007 in an appropriate solvent (e.g., DMSO) and store them correctly (e.g., at -20°C or -80°C). Avoid repeated freeze-thaw cycles.

Issue 2: No activation of target genes is observed despite an increase in global H3K4me2.

Possible Cause Suggested Solution
Target gene promoter is not regulated by LSD1-mediated H3K4 methylation. Confirm from literature or perform ChIP-seq to determine if LSD1 binds to the promoter of your gene of interest and if H3K4me2 levels change upon CBB1007 treatment at that specific locus.
Other repressive epigenetic marks are present at the gene promoter. The gene of interest might be silenced by other mechanisms, such as DNA methylation or other histone modifications (e.g., H3K27me3). Consider using a combination of epigenetic modifiers.
Insufficient treatment duration for transcriptional activation. While changes in histone methylation can be rapid, downstream transcriptional activation may take longer. Extend the treatment duration and perform a time-course analysis of gene expression.
Incorrect primer design for RT-qPCR. Ensure your RT-qPCR primers are specific and efficient for your target gene. Validate primers with a standard curve and melt curve analysis.

Issue 3: Significant cell death is observed at concentrations required for gene activation.

Possible Cause Suggested Solution
CBB1007 concentration is too high. Perform a careful dose-response curve to find the optimal concentration that provides a therapeutic window between gene activation and cytotoxicity.
Prolonged treatment is toxic. Consider a shorter treatment duration or a pulse-chase experiment where the compound is washed out after a certain period.
The cell line is particularly sensitive to LSD1 inhibition. Some cell lines are more dependent on LSD1 for survival. If your cell line is highly sensitive, you may need to use lower concentrations for longer periods or explore alternative LSD1 inhibitors.
Off-target effects of the compound. While CBB1007 is selective for LSD1, off-target effects can never be fully excluded at higher concentrations. Compare the effects with another structurally different LSD1 inhibitor.

Data Summary

Parameter Value Cell Line/System Reference
IC50 (LSD1 inhibition) 5.27 µMHuman LSD1 (in vitro)[1]
Effective Concentration (Gene Activation) 0.5 - 20 µMF9 cells[1][3]
Treatment Duration (Gene Activation) 24 hoursF9 cells[1][3]
Effective Concentration (Differentiation) 5 - 20 µMhuman embryonic stem cells (hESCs)[1]
Treatment Duration (Differentiation) 14 dayshuman embryonic stem cells (hESCs)[1]
Effect on Cell Growth (Inhibition) 0 - 100 µMF9 cells (30 hours)[1]

Experimental Protocols

Protocol 1: General Procedure for CBB1007 Treatment and Gene Expression Analysis
  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 60-70% confluent at the time of treatment.

  • CBB1007 Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in cell culture medium to the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest CBB1007 concentration used.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of CBB1007 or the vehicle control.

  • Incubation: Incubate the cells for the desired duration (e.g., 24 hours).

  • Harvesting:

    • For RNA analysis: Wash the cells with PBS and lyse them directly in the plate using a suitable lysis buffer for RNA extraction.

    • For protein analysis (histones): Wash the cells with PBS, scrape them, and prepare histone extracts using an acid extraction protocol.

  • Analysis:

    • RT-qPCR: Purify RNA, synthesize cDNA, and perform qPCR to analyze the expression of target genes. Normalize the expression to a stable housekeeping gene.

    • Western Blot: Quantify histone extracts, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against H3K4me2 and a total histone H3 as a loading control.

Protocol 2: Determining Optimal Treatment Duration of CBB1007
  • Cell Seeding: Plate cells in multiple plates or wells to allow for harvesting at different time points.

  • Treatment: Treat the cells with a predetermined optimal concentration of CBB1007 (determined from a dose-response experiment) and a vehicle control.

  • Time-Course Harvesting: Harvest cells at various time points after treatment (e.g., 0, 6, 12, 24, 48, and 72 hours).

  • Analysis:

    • Analyze H3K4me2 levels by Western Blot at each time point to determine how quickly the epigenetic mark is established.

    • Analyze the expression of target genes by RT-qPCR at each time point to determine the kinetics of transcriptional activation.

  • Data Interpretation: Plot the changes in H3K4me2 levels and gene expression over time to identify the earliest time point at which a significant and robust effect is observed. This will be your optimal treatment duration.

Visualizations

CBB1007_Signaling_Pathway CBB1007 CBB1007 Trihydrochloride LSD1 LSD1 (KDM1A) CBB1007->LSD1 Inhibits H3K4me2_demethylation Demethylation of H3K4me2 LSD1->H3K4me2_demethylation Catalyzes H3K4me2_increase Increased H3K4me2 at Gene Promoters H3K4me2_demethylation->H3K4me2_increase Prevents Gene_Activation Target Gene Activation H3K4me2_increase->Gene_Activation Leads to

Caption: CBB1007 inhibits LSD1, leading to increased H3K4me2 and gene activation.

Experimental_Workflow start Start: Hypothesis (Gene X is regulated by LSD1) dose_response 1. Dose-Response Experiment (Vary CBB1007 concentration) start->dose_response viability_check1 Assess Cell Viability (e.g., MTT assay) dose_response->viability_check1 time_course 2. Time-Course Experiment (Use optimal concentration) viability_check1->time_course Select non-toxic concentrations h3k4me2_analysis Analyze H3K4me2 Levels (Western Blot / ChIP) time_course->h3k4me2_analysis gene_expression_analysis Analyze Gene Expression (RT-qPCR / RNA-seq) time_course->gene_expression_analysis data_analysis 3. Data Analysis & Interpretation h3k4me2_analysis->data_analysis gene_expression_analysis->data_analysis conclusion Conclusion: Optimal Treatment Duration Determined data_analysis->conclusion

Caption: Workflow for determining the optimal CBB1007 treatment duration.

References

Validation & Comparative

CBB1007 Trihydrochloride: A Comparative Guide to LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CBB1007 trihydrochloride with other prominent Lysine-Specific Demethylase 1 (LSD1) inhibitors. The information is curated for researchers, scientists, and professionals in drug development to facilitate an informed evaluation of these compounds for therapeutic and research applications. This document presents key performance data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Introduction to LSD1 Inhibition

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] The dysregulation of LSD1 has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and neuroblastoma, making it a compelling target for therapeutic intervention.[2][3] LSD1 inhibitors are a class of small molecules designed to block the enzymatic activity of LSD1, thereby restoring normal gene expression patterns and inhibiting cancer cell growth and proliferation. These inhibitors can be broadly categorized into two main classes: irreversible (covalent) and reversible (non-covalent) inhibitors.

This compound: A Profile

This compound is a cell-permeable, reversible, and selective inhibitor of human LSD1.[4] It competitively binds to the substrate-binding domain of the enzyme, effectively blocking its demethylase activity.

Comparative Performance Data

The following tables summarize the in vitro potency and cellular activity of this compound in comparison to other notable LSD1 inhibitors, including several that are currently in clinical development.

Table 1: Biochemical Potency of LSD1 Inhibitors

InhibitorAlias/CompanyMechanismIC50 (LSD1)Selectivity Notes
This compound -Reversible5.27 µMSelective over LSD2 and JARID1A.[4]
Iadademstat ORY-1001, RG6016Irreversible~18-20 nM[5]Highly selective over MAO-A/B.[5]
Bomedemstat IMG-7289IrreversibleNot explicitly found-
GSK2879552 -Irreversible~20 nM[6]-
INCB059872 -IrreversiblePotent inhibitor (specific IC50 not found)Selective.[3]
Pulrodemstat CC-90011Reversible0.25 nM[2][7]Selective over LSD2, MAO-A, and MAO-B.[2][7]
Seclidemstat SP-2577ReversibleNot explicitly found-
Tranylcypromine (TCP) -Irreversible~20.7 µM[6]Also inhibits MAO-A and MAO-B.[8]

Table 2: Cellular Activity of LSD1 Inhibitors in Cancer Cell Lines

InhibitorCell LineAssayEC50Key Findings
This compound F9 (murine teratocarcinoma)Proliferation>10 µMPreferentially arrests the growth of pluripotent tumors.[4]
Iadademstat Leukemia cellsProliferation0.1 nM[9]Induces differentiation and reduces leukemia-propagating stem cell compartment in AML.[5]
GSK2879552 AML cell lines (average of 20)Proliferation137 nM[10]Induces differentiation and shows synergistic activity with ATRA.[10]
Pulrodemstat THP-1 (AML)Differentiation (CD11b induction)7 nM[2]Potent induction of differentiation markers.[2]
Pulrodemstat Kasumi-1 (AML)Proliferation2 nM[2]Potent anti-proliferative activity.[2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

LSD1 Signaling Pathway in Transcriptional Repression

HTRF_Workflow cluster_plate 384-Well Plate cluster_principle Assay Principle A 1. Add LSD1 Enzyme, Inhibitor (e.g., CBB1007), and Biotinylated H3K4me1 Peptide Substrate B 2. Incubate at Room Temperature A->B C 3. Add Detection Reagents: - Eu3+-cryptate anti-H3K4me0 Antibody (Donor) - Streptavidin-XL665 (Acceptor) B->C D 4. Incubate at Room Temperature C->D E 5. Read Time-Resolved Fluorescence (TR-FRET Signal) D->E No_Inhibition No Inhibition: High FRET Signal E->No_Inhibition High Demethylation Inhibition Inhibition: Low FRET Signal E->Inhibition Low Demethylation Cell_Assay_Workflow cluster_culture Cell Culture cluster_viability Cell Viability Assay (CellTiter-Glo) cluster_differentiation Differentiation Assay (Flow Cytometry) A 1. Seed Cancer Cells (e.g., AML cell line THP-1) in a 96-well plate B 2. Treat with LSD1 Inhibitor (e.g., CBB1007) at various concentrations A->B C 3. Incubate for a defined period (e.g., 72 hours) B->C D 4a. Add CellTiter-Glo® Reagent C->D F 4b. Stain cells with fluorescently labeled anti-CD11b antibody C->F E 5a. Measure Luminescence (ATP levels) D->E G 5b. Analyze CD11b expression by Flow Cytometry F->G

References

Navigating Protein Degradation Pathways: A Comparative Guide to LSD1 and p97/VCP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the targeted degradation of cellular proteins represents a powerful therapeutic strategy. This guide provides a comprehensive comparison of small molecule inhibitors for two key players in protein homeostasis: Lysine-Specific Demethylase 1 (LSD1) and the AAA+ ATPase p97/VCP. While CBB1007 trihydrochloride is a known reversible inhibitor of LSD1, this guide expands the scope to include a broader range of compounds targeting both LSD1 and the p97/VCP pathway, offering alternative and complementary approaches for research and development.

This publication objectively compares the performance of these compounds, presenting supporting experimental data in clearly structured tables, detailing experimental protocols for key assays, and illustrating relevant biological pathways and workflows using Graphviz diagrams.

Section 1: Alternatives to CBB1007 - Targeting LSD1

LSD1 (also known as KDM1A) is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by demethylating histone H3 on lysine 4 and 9 (H3K4me1/2 and H3K9me1/2).[1] Its overexpression is implicated in various cancers, making it an attractive therapeutic target.[1] CBB1007 is a reversible and selective LSD1 inhibitor with an IC50 of 5.27 µM for human LSD1.[2][3] Below, we compare CBB1007 with other notable LSD1 inhibitors, including those that have advanced to clinical trials.

Quantitative Comparison of LSD1 Inhibitors

The following table summarizes the biochemical potency of various LSD1 inhibitors.

CompoundMechanism of ActionIC50 (LSD1)SelectivityReference
CBB1007Reversible, Substrate Competitive5.27 µMSelective over LSD2, JARID1A[2][3]
Tranylcypromine (TCP)Irreversible, Covalent~5.6 µMNon-selective (inhibits MAO-A/B)[4]
Iadademstat (ORY-1001)Irreversible, Covalent18 nMHighly Potent[5]
Bomedemstat (IMG-7289)Irreversible, Covalent56.8 nMPotent[6]
GSK-2879552Irreversible, CovalentPotent (specific values vary)Potent[7][8]
Pulrodemstat (CC-90011)Non-covalentPotent (specific values vary)Reversible[7][8]
Seclidemstat (SP-2577)Non-covalentPotent (specific values vary)Reversible[1]
LSD1 Signaling Pathway and Inhibition

The following diagram illustrates the role of LSD1 in gene regulation and how its inhibition can reactivate the expression of tumor suppressor genes.

LSD1_Pathway LSD1 Signaling Pathway and Inhibition cluster_nucleus Nucleus cluster_effect Cellular Effect LSD1 LSD1 Histone_H3 Histone H3 (H3K4me2) LSD1->Histone_H3 Demethylation CoREST CoREST CoREST->LSD1 Complex Formation TSG Tumor Suppressor Genes Histone_H3->TSG Repression Gene_Activation Gene Activation TSG->Gene_Activation Inhibitor LSD1 Inhibitor (e.g., CBB1007) Inhibitor->LSD1 Inhibition

Caption: LSD1-mediated demethylation of H3K4me2 leads to transcriptional repression of tumor suppressor genes.

Experimental Protocol: LSD1 Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of compounds against LSD1.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against LSD1 enzymatic activity.

Materials:

  • Recombinant human LSD1 enzyme

  • LSD1 substrate (e.g., H3K4me2 peptide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT)

  • Detection reagent (e.g., a kit that measures hydrogen peroxide production, a byproduct of the demethylation reaction)

  • Test compound (e.g., CBB1007 or its alternatives)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add the LSD1 enzyme to each well, except for the negative control wells.

  • Add the diluted test compound or vehicle control to the respective wells.

  • Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for compound binding to the enzyme.

  • Initiate the enzymatic reaction by adding the LSD1 substrate to all wells.

  • Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., fluorescence or absorbance) using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

LSD1_Assay_Workflow LSD1 Inhibition Assay Workflow start Start prep_compounds Prepare Compound Dilutions start->prep_compounds add_compounds Add Compounds/Vehicle to Wells prep_compounds->add_compounds add_enzyme Add LSD1 Enzyme to Plate add_enzyme->add_compounds pre_incubation Pre-incubate add_compounds->pre_incubation add_substrate Add Substrate to Initiate Reaction pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation add_detection Add Detection Reagent incubation->add_detection read_plate Read Plate add_detection->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end

Caption: A typical workflow for determining the IC50 of an LSD1 inhibitor.

Section 2: Targeting the p97/VCP Pathway - An Alternative Approach

The AAA+ ATPase p97 (also known as Valosin-Containing Protein, VCP) is a critical regulator of protein homeostasis, involved in processes such as endoplasmic reticulum-associated degradation (ERAD), autophagy, and DNA damage repair.[9][10][11] Its central role in clearing ubiquitinated proteins makes it a compelling target in diseases characterized by protein aggregation or in cancers that are highly dependent on protein turnover.

Quantitative Comparison of p97/VCP Inhibitors

This section compares key p97/VCP inhibitors with distinct mechanisms of action.

CompoundMechanism of ActionTarget DomainIC50 (p97 ATPase)Reference
CB-5083ATP-competitiveD211 nM[12]
NMS-873AllostericD1-D2 interface24-30 nM[12]
DBeQATP-competitiveD21.5 µM[12]
CB-5339ATP-competitiveD2Potent (specific values not publicly detailed)[11][13]
Anti-proliferative Activity of p97/VCP Inhibitors in Cancer Cell Lines

The following table summarizes the anti-proliferative activity of p97 inhibitors in various cancer cell lines.

Cell LineCancer TypeCB-5083 (µM)NMS-873 (µM)DBeQ (µM)Reference
HCT116Colorectal Carcinoma0.24 - 6.9~0.3~5[14][15]
RPMI-8226Multiple Myeloma~0.1~0.2~2[14]
HeLaCervical Cancer~0.5~0.4~3[15]
p97/VCP Signaling Pathway and Inhibition

The diagram below illustrates the central role of p97 in the ERAD pathway and how its inhibition leads to the accumulation of misfolded proteins and triggers the Unfolded Protein Response (UPR).

p97_ERAD_Pathway p97/VCP in ER-Associated Degradation (ERAD) cluster_er Endoplasmic Reticulum cluster_inhibition Inhibition cluster_cellular_response Cellular Response to Inhibition Misfolded_Protein Misfolded Protein Ubiquitination Ubiquitination Misfolded_Protein->Ubiquitination p97_complex p97/VCP Complex Ubiquitination->p97_complex Recognition Proteasome Proteasome p97_complex->Proteasome Delivery for Degradation UPR Unfolded Protein Response (UPR) p97_complex->UPR Accumulation of Misfolded Proteins Inhibitor p97 Inhibitor (e.g., CB-5083, NMS-873) Inhibitor->p97_complex Inhibition Apoptosis Apoptosis UPR->Apoptosis

Caption: Inhibition of p97/VCP disrupts ERAD, leading to UPR activation and apoptosis.

Experimental Protocol: p97/VCP ATPase Activity Assay

This protocol provides a general method for measuring the ATPase activity of p97 in the presence of inhibitors.[16]

Objective: To determine the IC50 of a test compound on p97 ATPase activity.

Materials:

  • Purified recombinant p97/VCP protein

  • Assay Buffer (e.g., 50 mM Tris pH 7.4, 20 mM MgCl2, 1 mM EDTA, 0.5 mM TCEP)[17][18]

  • ATP

  • Test compound (e.g., CB-5083, NMS-873)

  • ADP detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • Add the purified p97 enzyme to the wells of the microplate.

  • Add the test compounds at various concentrations to the wells. Include a positive control (a known p97 inhibitor like DBeQ) and a negative control (vehicle, e.g., DMSO).[16]

  • Pre-incubate the enzyme and inhibitors for a specified time (e.g., 60 minutes at room temperature).[16]

  • Initiate the reaction by adding ATP to each well.

  • Incubate for a set time to allow for ATP hydrolysis (e.g., 60 minutes at room temperature).[16]

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The luminescent signal is inversely proportional to the ATPase activity.[16]

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

p97_Assay_Workflow p97/VCP ATPase Inhibition Assay Workflow start Start prep_compounds Prepare Compound Dilutions start->prep_compounds add_compounds Add Compounds/Controls to Wells prep_compounds->add_compounds add_p97 Add p97 Enzyme to Plate add_p97->add_compounds pre_incubation Pre-incubate Enzyme and Inhibitor add_compounds->pre_incubation add_atp Add ATP to Initiate Reaction pre_incubation->add_atp incubation Incubate for ATP Hydrolysis add_atp->incubation detect_adp Detect ADP Production incubation->detect_adp read_luminescence Read Luminescence detect_adp->read_luminescence analyze_data Analyze Data (Calculate IC50) read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for assessing the inhibitory effect of compounds on p97/VCP ATPase activity.

References

Validating the Specificity of CBB1007 Trihydrochloride for LSD1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CBB1007 trihydrochloride's specificity for Lysine-Specific Demethylase 1 (LSD1) against other alternative inhibitors. The information presented is supported by experimental data from peer-reviewed literature and aims to assist researchers in making informed decisions for their drug discovery and development projects.

Introduction to LSD1 and Its Inhibition

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase homolog that plays a crucial role in epigenetic regulation by demethylating mono- and di-methylated lysine residues on histone H3 (primarily H3K4me1/2 and H3K9me1/2) and non-histone proteins. Its involvement in various cellular processes, including differentiation, proliferation, and tumorigenesis, has made it an attractive therapeutic target, particularly in oncology. The development of potent and selective LSD1 inhibitors is a key focus in epigenetic drug discovery.

This compound is a reversible and selective LSD1 inhibitor.[1][2][3] This guide evaluates its specificity by comparing its performance with a panel of other known LSD1 inhibitors, including both preclinical tool compounds and clinical candidates.

Comparative Analysis of LSD1 Inhibitor Specificity

The following table summarizes the in vitro inhibitory potency (IC50) of this compound and other LSD1 inhibitors against LSD1 and related off-target enzymes, namely LSD2, Monoamine Oxidase A (MAO-A), and Monoamine Oxidase B (MAO-B). Lower IC50 values indicate higher potency.

InhibitorTypeLSD1 IC50LSD2 IC50MAO-A IC50MAO-B IC50Mechanism of Action
CBB1007 Small Molecule5.27 µM[1][2][3]>100 µM[2][3]Not ReportedNot ReportedReversible, Competitive[1][2][3]
ORY-1001 (Iadademstat) Small Molecule18 nM[4][5][6]>100 µM[5]>100 µM[5]>100 µM[5]Irreversible, Covalent[4][5][7]
GSK-LSD1 (GSK2879552) Small Molecule16 nM[8][]>100 µM[8][]>100 µM[8][]>100 µM[8][]Irreversible, Covalent[8][]
SP-2509 Small Molecule13 nM[10]>300 µM>300 µM>300 µMReversible, Non-competitive[1][8]
Tranylcypromine (TCP) Small Molecule~200 µM>100 µM~2 µM~2 µMIrreversible, Covalent[4]
ORY-2001 (Vafidemstat) Small Molecule29 nM>100 µM8400 nM69 nMIrreversible, Covalent
IMG-7289 (Bomedemstat) Small Molecule27 nM>100 µM>100 µM>100 µMIrreversible, Covalent
CC-90011 (Pulrodemstat) Small Molecule76 nM>100 µM>100 µM>100 µMReversible
INCB059872 Small Molecule1.8 nM>100 µM15000 nM18000 nMIrreversible, Covalent
JBI-802 Small Molecule50 nM[6]Not ReportedNot ReportedNot ReportedDual LSD1/HDAC inhibitor[6]

Note: IC50 values can vary between different studies and assay conditions. The data presented here is a compilation from multiple sources to provide a comparative overview.

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to validate the specificity of LSD1 inhibitors.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for LSD1 Inhibition

This assay measures the demethylase activity of LSD1 on a biotinylated histone H3 peptide substrate.

Materials:

  • Recombinant human LSD1 enzyme

  • Biotinylated H3K4me1 or H3K4me2 peptide substrate

  • Europium cryptate-labeled anti-H3K4me0 antibody (donor)

  • XL665-conjugated streptavidin (acceptor)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 0.01% BSA)

  • Test compounds (e.g., CBB1007) and controls

  • 384-well low-volume white microplate

  • HTRF-compatible microplate reader

Protocol:

  • Prepare serial dilutions of the test compound in assay buffer.

  • Add 2 µL of the test compound or vehicle control to the wells of the microplate.

  • Add 4 µL of LSD1 enzyme solution (e.g., 2.5 nM final concentration) to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the demethylation reaction by adding 4 µL of a mix of the biotinylated peptide substrate (e.g., 400 nM final concentration) and FAD (e.g., 100 µM final concentration).

  • Incubate the reaction for 60 minutes at 37°C.

  • Stop the reaction by adding 10 µL of the detection mixture containing the Europium cryptate-labeled antibody and XL665-conjugated streptavidin in detection buffer.

  • Incubate for 60 minutes at room temperature to allow for signal development.

  • Read the plate on an HTRF-compatible microplate reader at excitation/emission wavelengths of 320/620 nm (cryptate) and 320/665 nm (XL665).

  • Calculate the HTRF ratio (665 nm/620 nm) and determine the percent inhibition relative to the vehicle control. IC50 values are then calculated from the dose-response curves.[1][11]

Horseradish Peroxidase (HRP)-Coupled Assay for LSD1 Inhibition

This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1 demethylation reaction.

Materials:

  • Recombinant human LSD1 enzyme

  • Dimethylated histone H3 peptide substrate (e.g., H3K4me2)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl)

  • Test compounds and controls

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In the wells of the microplate, add 50 µL of the reaction mixture containing LSD1 enzyme (e.g., 50 nM), HRP (e.g., 1 U/mL), and Amplex Red (e.g., 50 µM) in assay buffer.

  • Add 25 µL of the test compound or vehicle control to the wells.

  • Pre-incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding 25 µL of the H3K4me2 peptide substrate (e.g., 20 µM final concentration).

  • Immediately start monitoring the increase in fluorescence in a kinetic mode for 30-60 minutes at an excitation wavelength of 530-545 nm and an emission wavelength of 585-595 nm.

  • The rate of reaction is determined from the linear phase of the fluorescence curve.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value from the dose-response curve.[12][13][14]

Kynuramine Assay for Monoamine Oxidase (MAO-A and MAO-B) Inhibition

This assay is used to assess the off-target activity of LSD1 inhibitors against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine dihydrobromide (substrate)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Test compounds and positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Prepare serial dilutions of the test compound and positive controls in assay buffer.

  • Add 50 µL of the test compound or control to the wells of the microplate.

  • Add 25 µL of MAO-A or MAO-B enzyme solution to the respective wells.

  • Incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 25 µL of kynuramine solution (e.g., 50 µM final concentration).

  • Incubate for 30 minutes at 37°C.

  • Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of ~310-320 nm and an emission wavelength of ~380-400 nm.[15][16][17][18][19]

  • Calculate the percent inhibition and determine the IC50 values.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to LSD1 function and inhibitor validation.

LSD1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lsd1 LSD1 Complex cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., EGF) Receptor Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT LSD1 LSD1 AKT->LSD1 Upregulates expression CoREST CoREST Complex (CoREST, HDAC1/2) LSD1->CoREST Forms complex H3K4me2 H3K4me2 (Active Mark) LSD1->H3K4me2 Demethylates H3K9me2 H3K9me2 (Repressive Mark) LSD1->H3K9me2 Demethylates Gene_Repression Tumor Suppressor Gene Repression H3K4me2->Gene_Repression Inhibits Gene_Activation Oncogene Activation H3K9me2->Gene_Activation Inhibits Cell_Pro Cell Proliferation & Survival Gene_Repression->Cell_Pro Diff_Block Differentiation Block Gene_Repression->Diff_Block Gene_Activation->Cell_Pro CBB1007 CBB1007 CBB1007->LSD1 Inhibits

Caption: LSD1 Signaling Pathway and Point of Inhibition by CBB1007.

Experimental_Workflow cluster_plate_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection Start Start Add_Inhibitor Add Inhibitor/ Vehicle Start->Add_Inhibitor Add_Enzyme Add LSD1/ MAO Enzyme Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Add_Substrate Add Substrate (e.g., H3 Peptide, Kynuramine) Pre_Incubate->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Add_Detection Add Detection Reagents (HTRF) or Read Plate (HRP/Kynuramine) Incubate_Reaction->Add_Detection Read_Signal Read Fluorescence/ Absorbance Add_Detection->Read_Signal Data_Analysis Data Analysis (IC50 Calculation) Read_Signal->Data_Analysis End End Data_Analysis->End

Caption: General Experimental Workflow for In Vitro Inhibition Assays.

Conclusion

This compound is a selective inhibitor of LSD1, demonstrating a clear preference for LSD1 over the closely related homolog LSD2.[2][3] While its potency is in the micromolar range, its reversibility may offer advantages in specific research contexts compared to the irreversible, covalent inhibitors that dominate the clinical landscape. The comparative data presented in this guide highlights the diverse landscape of LSD1 inhibitors, with varying potencies, selectivities, and mechanisms of action. Researchers should carefully consider these factors in the context of their specific experimental goals when selecting an appropriate LSD1 inhibitor. The provided experimental protocols offer a foundation for the in-house validation of CBB1007 and other inhibitors to ensure data robustness and reproducibility.

References

A Researcher's Guide: Comparing the Selective LSD1 Inhibitor CBB1007 Trihydrochloride Against LSD2-Modulating Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of epigenetic research, the lysine-specific demethylases LSD1 (KDM1A) and LSD2 (KDM1B) have emerged as critical regulators of gene expression and promising therapeutic targets.[1][2] While structurally similar, these enzymes exhibit distinct biological functions, making the selectivity of chemical probes paramount for accurately dissecting their individual roles.[3] This guide provides a comparative analysis of CBB1007 trihydrochloride, a selective inhibitor of LSD1, and other inhibitors that exhibit activity against LSD2, offering researchers a clear perspective on their performance and applications.

A crucial finding from extensive research is that CBB1007 is a potent and selective inhibitor of LSD1, with no significant activity reported against LSD2.[1][4] This contrasts with many other compounds, which often show activity against both homologs. Understanding this selectivity is fundamental for designing experiments with clear, interpretable outcomes.

Quantitative Performance of LSD Inhibitors

The efficacy and selectivity of histone demethylase inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) against their target enzymes. The following table summarizes the performance of the selective LSD1 inhibitor CBB1007 and compares it with a representative dual inhibitor, S1024, to highlight the differences in their activity profiles.

CompoundPrimary Target(s)MechanismIC50 (LSD1/KDM1A)IC50 (LSD2/KDM1B)Selectivity (LSD2/LSD1)
This compound LSD1Reversible, Substrate Competitive5.27 µMNo InhibitionHighly Selective for LSD1
S1024 LSD1 & LSD2Not Specified0.094 µM8.4 µM~89-fold
Tranylcypromine (TCP) LSD1, LSD2, MAO-A, MAO-BIrreversible, Covalent~200 µM (Ki)~20-60 µM (Ki for derivatives)Non-selective

Data for CBB1007 sourced from multiple suppliers and publications.[1] Data for S1024 from Das et al., 2023.[5] Data for Tranylcypromine (TCP) and its derivatives are indicative values from Binda et al., 2010.[6]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is essential for understanding the application of these inhibitors.

LSD2_Pathway cluster_nucleus Nucleus cluster_cellcycle Cell Cycle Regulation LSD2 LSD2 (KDM1B) p53_promoter p53 Gene Promoter LSD2->p53_promoter binds to H3K4me2_active H3K4me2 (Active Mark) LSD2->H3K4me2_active demethylates p53_gene p53 Gene Transcription p53_promoter->p53_gene H3K4me1_inactive H3K4me1 (Inactive Mark) H3K4me2_active->p53_gene promotes p21_gene p21 Gene Transcription p53_gene->p21_gene activates p21_protein p21 Protein p21_gene->p21_protein leads to Rb_protein Rb Protein p21_protein->Rb_protein inhibits phosphorylation of CellCycle Cell Cycle Arrest Rb_protein->CellCycle LSD2_Inhibitor LSD2 Inhibitor LSD2_Inhibitor->LSD2 inhibits

LSD2 represses p53 transcription via H3K4me2 demethylation.

HTRF_Workflow cluster_prep Assay Preparation cluster_detection HTRF Detection cluster_analysis Data Analysis A 1. Dispense Inhibitor (e.g., CBB1007) dilutions into 384-well plate B 2. Add LSD1 or LSD2 Enzyme and Biotinylated H3K4me2 Peptide Substrate A->B C 3. Incubate to allow enzymatic reaction B->C D 4. Add Detection Reagents: - Eu-Ab (anti-H3K4me1) - SA-XL665 (Acceptor) C->D E 5. Incubate for FRET signal development D->E F 6. Read Plate (Ex: 320nm, Em: 620nm & 665nm) E->F G 7. Calculate HTRF Ratio (665nm / 620nm) F->G H 8. Plot Ratio vs. Inhibitor Concentration G->H I 9. Determine IC50 Value H->I

Workflow for an HTRF-based LSD inhibitor screening assay.

Experimental Protocols

Detailed and reproducible protocols are crucial for comparative studies. Below are methodologies for key experiments used to characterize LSD1 and LSD2 inhibitors.

Protocol 1: In Vitro Demethylase Inhibition Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the IC50 value of an inhibitor. The assay measures the demethylation of a biotinylated H3K4me2 peptide substrate.

Materials:

  • Recombinant human LSD1 or LSD2 enzyme.

  • Biotinylated H3(1-21)K4me2 peptide substrate.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.01% Tween-20).

  • Test compounds (CBB1007, etc.) serially diluted in DMSO.

  • HTRF Detection Reagents: Europium (Eu3+) cryptate-labeled anti-H3K4me1 antibody (Donor) and Streptavidin-XL665 (Acceptor).

  • Low-volume 384-well white assay plates.

  • HTRF-compatible plate reader.

Methodology:

  • Compound Plating: Prepare serial dilutions of the test inhibitor in DMSO. Dispense 50 nL of each dilution into the assay plate. For control wells, dispense 50 nL of DMSO.

  • Enzyme and Substrate Preparation: Dilute the LSD1 or LSD2 enzyme to its optimal concentration (e.g., 150 nM) in assay buffer.[7] Prepare a mix containing the enzyme and the biotinylated H3K4me2 peptide substrate (at a concentration near its Km value, e.g., 1 µM).[7]

  • Enzymatic Reaction: Add 10 µL of the enzyme/substrate mix to each well of the assay plate. This initiates the reaction.

  • Incubation: Cover the plate and incubate at 25°C for 20-60 minutes. The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.

  • Detection: Prepare the detection reagent mix by diluting the Eu-antibody and SA-XL665 in the detection buffer according to the manufacturer's protocol. Add 10 µL of this mix to each well to stop the reaction.

  • Signal Development: Cover the plate and incubate for 60 minutes at room temperature to allow for the development of the FRET signal.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (FRET signal) and 620 nm (Europium reference signal).

  • Analysis: Calculate the HTRF ratio (Emission 665nm / Emission 620nm) * 10,000. Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cellular Target Engagement (Western Blot)

This protocol is used to confirm that an inhibitor affects its target in a cellular context by measuring changes in global histone methylation levels.

Materials:

  • Cancer cell line of interest (e.g., F9 teratocarcinoma cells for CBB1007).[8]

  • Cell culture medium and reagents.

  • Test inhibitor (CBB1007 or other).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels, running and transfer buffers.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: Rabbit anti-H3K4me2, Rabbit anti-Total Histone H3.

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the inhibitor (e.g., 0.5 µM to 20 µM for CBB1007) for 24-72 hours.[8] Include a vehicle-only (DMSO) control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them directly in the plate with 100 µL of lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for H3K4me2 (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for loading, the same membrane can be stripped and re-probed with an antibody against total Histone H3.

  • Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of H3K4me2 to total H3 for each treatment condition and compare it to the vehicle control to determine the inhibitor's effect. An effective LSD1/LSD2 inhibitor should lead to an increase in H3K4me2 levels.

References

A Comparative Analysis of CBB1007 Trihydrochloride and Other LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the experimental results of CBB1007 trihydrochloride, a reversible and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), against other prominent LSD1 inhibitors. The following sections detail the mechanism of action, comparative efficacy, and experimental protocols to offer an objective resource for research and development in oncology and other relevant fields.

Mechanism of Action: Targeting a Key Epigenetic Regulator

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] Its overexpression is implicated in various cancers, making it a significant target for therapeutic intervention.[2][3][4] LSD1 inhibitors can be broadly categorized into two main classes: irreversible covalent inhibitors and reversible non-covalent inhibitors.

This compound is a cell-permeable amidino-guanidinium compound that acts as a potent and reversible substrate-competitive inhibitor of human LSD1.[5] It selectively blocks the demethylase activity of LSD1 on H3K4Me2 and H3K4Me, with no significant effect on H3K9Me2, and demonstrates selectivity over related enzymes like LSD2 and JARID1A.[6]

Comparative Efficacy of LSD1 Inhibitors

The following table summarizes the in vitro efficacy of this compound and several other well-characterized LSD1 inhibitors. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.

CompoundTypeTargetIC50Cell LineKey Findings
This compound Reversible, SelectiveHuman LSD15.27 µMF9Significantly inhibits F9 cell growth and activates expression of CHRM4 and SCN3A genes.[6]
Iadademstat (ORY-1001) Irreversible, CovalentLSD1 (KDM1A)Not specifiedH1299, A549Inhibits proliferation, arrests cell cycle at G1, induces apoptosis, and decreases glycolysis.[7] Antileukemic activity in R/R AML.[8]
Seclidemstat (SP-2577) Reversible, Non-competitiveLSD125-50 nMEwing Sarcoma cell linesPotent cytotoxicity against multiple fusion-positive sarcoma cell lines.[9][10]
GSK2879552 Irreversible, CovalentLSD1 (KDM1A)~24 nMAML and SCLC cell linesInhibited cell proliferation in 9/28 SCLC lines and 20/29 AML lines.[11][12]
SP-2509 Reversible, AllostericLSD1Not specifiedEwing Sarcoma cell linesHalts cell proliferation, induces apoptosis, and blocks tumor growth in preclinical models.[13]
Bomedemstat (IMG-7289) Irreversible, CovalentLSD156.8 nMMyeloid-related malignanciesIn clinical trials for myeloid-related malignancies.[14][15]

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using the DOT language.

LSD1_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_inhibitors Therapeutic Intervention LSD1 LSD1 H3K4me2 H3K4me2 LSD1->H3K4me2 Demethylation Gene_Repression Oncogene Expression LSD1->Gene_Repression Maintains H3K4me1 H3K4me1 H3K4me2->H3K4me1 Demethylation Gene_Activation Tumor Suppressor Gene Expression H3K4me2->Gene_Activation Suppresses H3K4me1->Gene_Repression Promotes CBB1007 CBB1007 (Reversible) CBB1007->LSD1 Inhibits Other_Inhibitors Other LSD1 Inhibitors (e.g., Iadademstat) Other_Inhibitors->LSD1 Inhibits

Caption: LSD1 Inhibition Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Assays Cell_Culture Cancer Cell Lines (e.g., AML, SCLC, Sarcoma) Treatment Treat with LSD1 Inhibitors (e.g., CBB1007) Cell_Culture->Treatment Proliferation_Assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Western_Blot Western Blot (H3K4me2 levels) Treatment->Western_Blot Data_Analysis Data Analysis (IC50 Calculation) Proliferation_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General Experimental Workflow for LSD1 Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to evaluate the efficacy of LSD1 inhibitors.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the LSD1 inhibitor (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with the LSD1 inhibitor at various concentrations for a predetermined time (e.g., 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.

Western Blot for Histone Methylation
  • Protein Extraction: Treat cells with the LSD1 inhibitor, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against H3K4me2 and total Histone H3 (as a loading control) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the relative levels of H3K4me2 normalized to total H3.

This guide provides a foundational comparison of this compound with other LSD1 inhibitors, supported by experimental data and detailed protocols. Researchers are encouraged to consult the primary literature for more in-depth information and to consider the specific context of their experimental systems when interpreting these findings.

References

CBB1007: A Comparative Analysis of its Anti-Cancer Effects on Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of CBB1007, a novel small molecule inhibitor, and its effects on various cancer cell lines. We will delve into its mechanism of action, present comparative data on its efficacy against different cell types, and provide detailed experimental protocols for key assays. This document aims to be a valuable resource for researchers investigating new therapeutic avenues in oncology.

Introduction to CBB1007: A Targeted Epigenetic Modulator

CBB1007 is a synthetic small molecule that functions as an indirect inhibitor of class IIa histone deacetylases (HDACs), with a particular focus on HDAC7. Its unique mechanism of action involves binding to the myocyte enhancer factor-2 (MEF2) transcription factor. This binding event sterically hinders the recruitment of HDAC7 to MEF2-regulated gene promoters. The subsequent reduction in HDAC7 activity at these sites leads to an increase in histone acetylation, altering chromatin structure and reactivating the expression of silenced tumor suppressor genes. This targeted approach offers the potential for a more specific and less toxic anti-cancer therapy compared to pan-HDAC inhibitors.

Comparative Efficacy of CBB1007 Across Different Cancer Cell Lines

While research is ongoing to fully elucidate the activity of CBB1007 across a broad spectrum of malignancies, current data indicates a pronounced effect in hematological cancers, particularly B-cell acute lymphoblastic leukemia (B-ALL). Limited information is available regarding its efficacy in solid tumors. For a comprehensive comparison, we have compiled available data on CBB1007 and contrasted it with established pan-HDAC inhibitors, Vorinostat and Panobinostat.

Cell LineCancer TypeCBB1007 IC50Vorinostat IC50Panobinostat IC50Reference
Nalm-6 B-Cell Acute Lymphoblastic LeukemiaData not quantified in publicly available literatureNot availableNot available[1]
MHH-CALL-2 B-Cell Acute Lymphoblastic LeukemiaData not quantified in publicly available literatureNot availableNot available[1]
SW-982 Synovial SarcomaNot available8.6 µM0.1 µM[2]
SW-1353 ChondrosarcomaNot available2.0 µM0.02 µM[2]
SKOV3 Ovarian CancerNot availableNot available15 nM (as monotherapy)[1]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The lack of publicly available IC50 values for CBB1007 in a wide range of cell lines, particularly solid tumors, is a current limitation in the field. Panobinostat generally exhibits greater potency (lower IC50 values) than Vorinostat in the cell lines tested.[2][3]

Mechanism of Action and Signaling Pathways

CBB1007's primary mechanism involves the disruption of the HDAC7/MEF2C protein-protein interaction. This targeted inhibition leads to a cascade of downstream effects, ultimately resulting in anti-tumor activity.

The HDAC7/MEF2C Signaling Axis

The following diagram illustrates the signaling pathway targeted by CBB1007:

HDAC7_MEF2C_Pathway CBB1007 Mechanism of Action cluster_nucleus Nucleus cluster_effects Cellular Effects MEF2C MEF2C TSG Tumor Suppressor Genes MEF2C->TSG Binds to promoter HDAC7 HDAC7 HDAC7->MEF2C Recruited by Histones Histones HDAC7->Histones Deacetylates Histones->TSG Represses Transcription Proliferation Cell Proliferation TSG->Proliferation Inhibits CellCycleArrest Cell Cycle Arrest (G0/G1) TSG->CellCycleArrest Induces Differentiation Cross-lineage Differentiation TSG->Differentiation Promotes CBB1007 CBB1007 CBB1007->MEF2C Binds to CBB1007->HDAC7 Blocks Recruitment

Caption: CBB1007 binds to MEF2C, preventing HDAC7 recruitment and subsequent gene repression.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed protocols for key experiments are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of CBB1007 on the metabolic activity of cancer cells, which is an indicator of cell viability.

Experimental Workflow:

MTT_Workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with varying concentrations of CBB1007 A->B C 3. Incubate for a specified period (e.g., 72 hours) B->C D 4. Add MTT reagent to each well C->D E 5. Incubate to allow formazan crystal formation D->E F 6. Solubilize formazan crystals with DMSO or other solvent E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate cell viability and IC50 values G->H

Caption: A stepwise workflow for determining cell viability using the MTT assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of CBB1007 in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 72 hours under the same conditions as step 1.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plates for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from the wells and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is used to determine the effect of CBB1007 on the distribution of cells in the different phases of the cell cycle.

Experimental Workflow:

CellCycle_Workflow Cell Cycle Analysis Workflow A 1. Treat cells with CBB1007 B 2. Harvest and wash cells A->B C 3. Fix cells in cold 70% ethanol B->C D 4. Treat with RNase A C->D E 5. Stain with Propidium Iodide (PI) D->E F 6. Analyze by flow cytometry E->F G 7. Quantify cell cycle phase distribution F->G

References

Reversible Inhibition of LSD1 by CBB1007: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

New Rochelle, NY – A comprehensive review of experimental data confirms that CBB1007 is a reversible and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme implicated in oncogenesis. This guide provides a comparative analysis of CBB1007 with other notable LSD1 inhibitors, supported by detailed experimental protocols and data presented for researchers, scientists, and drug development professionals.

CBB1007: A Reversible, Substrate-Competitive Inhibitor

CBB1007 is a cell-permeable, amidino-guanidinium compound that acts as a potent and selective inhibitor of human LSD1 with an IC50 of 5.27 µM.[1][2] Its mechanism of action involves the competitive inhibition of the demethylase activity of LSD1 at histone H3, specifically at mono- and di-methylated lysine 4 (H3K4me1 and H3K4me2).[1][2] This inhibition is crucial as LSD1-mediated demethylation of H3K4 is associated with the silencing of tumor suppressor genes.

The reversibility of CBB1007's interaction with LSD1 is a key characteristic that distinguishes it from several other LSD1 inhibitors. This has been demonstrated through enzyme kinetic assays, which are detailed further in this guide.

Comparative Performance of LSD1 Inhibitors

The landscape of LSD1 inhibitors includes both reversible and irreversible compounds, many of which are currently in various stages of clinical development for cancer therapy.[3] A comparison of their inhibitory concentrations (IC50) and modes of action provides valuable insights for researchers.

InhibitorTypeTargetIC50 (LSD1)Clinical Trial Status (Selected)
CBB1007 ReversibleLSD15.27 µMPreclinical
Seclidemstat (SP-2577) ReversibleLSD113 nM[4]Phase 1/2 (Advanced Solid Tumors)
Pulrodemstat (CC-90011) ReversibleLSD10.25 nM[4]Phase 1/2 (AML, SCLC)
GSK-2879552 IrreversibleLSD1-Terminated
Iadademstat (ORY-1001) IrreversibleLSD1-Phase 2 (AML, Solid Tumors)
Bomedemstat (IMG-7289) IrreversibleLSD1-Phase 2 (Myelofibrosis)

This table is not exhaustive and represents a selection of prominent LSD1 inhibitors for comparative purposes.

Experimental Confirmation of Reversible Inhibition

The reversibility of an enzyme inhibitor is a critical parameter in drug development, influencing its pharmacokinetic and pharmacodynamic properties. Two primary experimental methods are employed to determine the nature of enzyme inhibition: dialysis and jump-dilution kinetics.

Dialysis Assay for Reversibility

This method assesses whether an inhibitor can be removed from an enzyme-inhibitor complex by dialysis, leading to the recovery of enzyme activity. A restored activity post-dialysis is indicative of reversible inhibition.

Experimental Protocol:

  • Incubation: Recombinant human LSD1 enzyme is pre-incubated with a saturating concentration of the inhibitor (e.g., 10x IC50 of CBB1007) in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5) for a defined period (e.g., 60 minutes) at 37°C to allow for the formation of the enzyme-inhibitor complex.

  • Dialysis: The enzyme-inhibitor mixture is then placed in a dialysis cassette with a specific molecular weight cutoff and dialyzed against a large volume of inhibitor-free assay buffer. The dialysis is typically carried out over an extended period (e.g., 12-24 hours) with several buffer changes to ensure the complete removal of the unbound inhibitor.

  • Activity Measurement: The activity of the dialyzed enzyme is then measured using a standard LSD1 activity assay, such as a horseradish peroxidase (HRP)-coupled assay that detects the hydrogen peroxide produced during the demethylation reaction.

  • Comparison: The recovered enzyme activity is compared to that of a control sample containing the enzyme that was not exposed to the inhibitor and a sample with an irreversible inhibitor that has undergone the same dialysis procedure. Significant recovery of activity in the CBB1007-treated sample would confirm reversible binding.

Dialysis_Assay_Workflow cluster_pre_dialysis Pre-Dialysis cluster_dialysis Dialysis cluster_post_dialysis Post-Dialysis Enzyme LSD1 Enzyme Complex LSD1-CBB1007 Complex Enzyme->Complex Incubation Inhibitor CBB1007 Inhibitor->Complex Dialysis Dialysis against Inhibitor-Free Buffer Complex->Dialysis Recovered_Enzyme Recovered LSD1 Activity Dialysis->Recovered_Enzyme Activity Measurement Free_Inhibitor Free CBB1007 (removed) Dialysis->Free_Inhibitor

Dialysis assay workflow for determining reversible inhibition.
Jump-Dilution Kinetics

This technique involves the rapid dilution of a pre-formed enzyme-inhibitor complex. For a reversible inhibitor, the rapid decrease in the concentration of the free inhibitor will cause the complex to dissociate, leading to a time-dependent recovery of enzyme activity. The rate of this recovery can be used to determine the inhibitor's off-rate (k_off).

Experimental Protocol:

  • Complex Formation: A concentrated solution of the LSD1 enzyme is incubated with a high concentration of CBB1007 (typically >10-fold above its Ki) to ensure that most of the enzyme is in the complexed form.

  • Rapid Dilution: This pre-incubated mixture is then rapidly diluted (e.g., 100-fold or more) into a reaction mixture containing the LSD1 substrate. This dilution drastically reduces the concentration of free CBB1007, shifting the equilibrium towards the dissociation of the enzyme-inhibitor complex.

  • Monitoring Activity: The enzyme activity is then monitored continuously over time using a real-time assay. The rate of product formation will increase as the enzyme is released from the inhibited state.

  • Data Analysis: The resulting progress curves are fitted to a kinetic model to determine the rate constant for the recovery of enzyme activity, which corresponds to the off-rate of the inhibitor.

Jump_Dilution_Workflow cluster_pre_dilution Pre-Dilution cluster_dilution Rapid Dilution cluster_post_dilution Post-Dilution & Monitoring EI_Complex [LSD1] + [High CBB1007] (Complex Formation) Dilution Rapid 100x Dilution into Substrate Mix EI_Complex->Dilution Dissociation [LSD1-CBB1007] <=> LSD1 + CBB1007 (Dissociation) Dilution->Dissociation Activity_Recovery Time-Dependent Recovery of Enzyme Activity Dissociation->Activity_Recovery Continuous Measurement

Jump-dilution workflow for measuring inhibitor off-rate.

Selectivity Profile of CBB1007

A crucial aspect of a therapeutic inhibitor is its selectivity for the intended target over other related proteins. CBB1007 has been shown to be selective for LSD1 over the related histone demethylase LSD2 and the Jumonji domain-containing histone demethylase JARID1A.[1][2] This selectivity is important to minimize off-target effects and potential toxicities. Further characterization against a broader panel of histone-modifying enzymes and other methyltransferases would provide a more complete understanding of its specificity.

Conclusion

The available data strongly support the characterization of CBB1007 as a reversible and selective inhibitor of LSD1. Its distinct mechanism of action and preclinical efficacy in pluripotent cancer cell models, as demonstrated in the foundational study by Wang et al. in Cancer Research (2011), highlight its potential as a valuable research tool and a starting point for the development of novel cancer therapeutics.[3] The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of CBB1007 and other LSD1 inhibitors in the field of oncology drug discovery.

LSD1 Signaling Pathway and Inhibition

LSD1_Pathway cluster_nucleus Cell Nucleus LSD1 LSD1 H3K4me1 Histone H3 (mono-methyl K4) LSD1->H3K4me1 Demethylation H3K4me2 Histone H3 (di-methyl K4) H3K4me2->LSD1 Gene_Repression Gene Repression (e.g., Tumor Suppressors) H3K4me1->Gene_Repression CBB1007 CBB1007 CBB1007->LSD1 Reversible Inhibition

Mechanism of LSD1 inhibition by CBB1007.

References

A Comparative Guide: CBB1007 Trihydrochloride (LSD1 Inhibitor) vs. JARID1A Inhibitors in Epigenetic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of epigenetic drug discovery, the ability to selectively target histone demethylases is of paramount importance. This guide provides a detailed comparison between CBB1007 trihydrochloride, a selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), and a class of inhibitors targeting the Jumonji AT-rich Interactive Domain 1A (JARID1A/KDM5A). While both LSD1 and JARID1A are histone demethylases, they belong to different families and target distinct histone lysine methylation states, leading to different biological outcomes. This guide will objectively present their performance, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate tool for their studies.

Overview of this compound and JARID1A Inhibitors

This compound is a reversible and selective inhibitor of LSD1, an enzyme that demethylates mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2)[1][2]. In contrast, JARID1A inhibitors target a member of the KDM5 family of histone demethylases, which are responsible for removing di- and tri-methylation from H3K4 (H3K4me2/3). This compound has demonstrated selectivity for LSD1 over other demethylases such as LSD2 and JARID1A[1][2].

Quantitative Performance Data

Table 1: this compound - In Vitro Potency

CompoundTargetIC50Notes
This compoundHuman LSD15.27 µMReversible inhibitor. Significantly blocks demethylase activity on H3K4Me2 and H3K4Me. Shows selectivity over LSD2 and JARID1A.[1][2]

Table 2: JARID1A Inhibitors - In Vitro Potency

CompoundTargetIC50Notes
PBITJARID1A6 µMAlso inhibits JARID1B (IC50 ~3 µM) and JARID1C (IC50 4.9 µM).
JIB-04JARID1A230 nMA pan-selective Jumonji histone demethylase inhibitor.
CPI-455KDM5A (JARID1A)10 nMA specific KDM5 inhibitor.
KDM5-C49KDM5A (JARID1A)~40 nMAlso inhibits KDM5B (IC50 ~160 nM) and KDM5C (IC50 ~100 nM).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the inhibitory activity of CBB1007 and JARID1A inhibitors.

Protocol 1: In Vitro LSD1 Inhibition Assay for CBB1007

This protocol is based on a mass spectrometry-based demethylation assay.

1. Reagents and Materials:

  • Recombinant human LSD1 enzyme.

  • Dimethylated H3K4 peptide substrate.

  • This compound.

  • Assay buffer.

  • Mass spectrometer.

2. Procedure:

  • Prepare a reaction mixture containing the recombinant LSD1 enzyme and the dimethylated H3K4 peptide substrate in the assay buffer.

  • Add this compound at various concentrations to the reaction mixture. A DMSO control should be included.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).

  • Stop the reaction.

  • Analyze the reaction products by mass spectrometry to quantify the amount of demethylated peptide.

  • Calculate the percentage of inhibition at each concentration of CBB1007 relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro JARID1A Inhibition Assay

This protocol is based on a chemiluminescent assay, similar to commercially available kits[3].

1. Reagents and Materials:

  • 96-well strip plate pre-coated with a methylated histone H3 peptide substrate.

  • Recombinant human JARID1A enzyme.

  • JARID1A inhibitor (e.g., PBIT, JIB-04).

  • Demethylase assay buffer.

  • Primary antibody specific for the demethylated substrate.

  • HRP-labeled secondary antibody.

  • Chemiluminescent HRP substrate.

  • Chemiluminescence reader.

2. Procedure:

  • To the wells of the microtiter plate, add the JARID1A enzyme and the test inhibitor at various concentrations. Include a no-inhibitor control.

  • Incubate the plate for 1 hour to allow the enzyme to act on the substrate.

  • Wash the wells and add the primary antibody that recognizes the demethylated substrate.

  • Incubate to allow antibody binding.

  • Wash the wells and add the HRP-labeled secondary antibody.

  • Incubate to allow binding.

  • Wash the wells and add the chemiluminescent HRP substrate.

  • Measure the chemiluminescence using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes can provide a clearer understanding of the mechanisms of action and research methodologies.

LSD1_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor Pharmacological Intervention LSD1 LSD1 (KDM1A) H3K4me2 H3K4me1/2 (Active Mark) LSD1->H3K4me2 Demethylates Gene_Repression Target Gene Repression LSD1->Gene_Repression Leads to p53 p53 LSD1->p53 Demethylates (p53K370me2) H3K4me0 H3K4me0 (Inactive Mark) CoREST CoREST Complex CoREST->LSD1 Interacts with AR Androgen Receptor AR->LSD1 Recruits p53->Gene_Repression Inhibits (Tumor Suppression) CBB1007 CBB1007 trihydrochloride CBB1007->LSD1 Inhibits

LSD1 Signaling and Inhibition by CBB1007.

JARID1A_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor Pharmacological Intervention JARID1A JARID1A (KDM5A) H3K4me3 H3K4me2/3 (Active Mark) JARID1A->H3K4me3 Demethylates Gene_Repression Target Gene Repression JARID1A->Gene_Repression Leads to H3K4me0 H3K4me0 (Inactive Mark) RB Retinoblastoma (RB) Protein RB->JARID1A Interacts with PRC2 PRC2 Complex PRC2->JARID1A Requires for Repression JARID1A_Inhibitors JARID1A Inhibitors (e.g., PBIT, JIB-04) JARID1A_Inhibitors->JARID1A Inhibit

JARID1A Signaling and Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cell-Based Assay A 1. Prepare Reaction: Enzyme + Substrate B 2. Add Inhibitor (Varying Concentrations) A->B C 3. Incubate B->C D 4. Detect Product C->D E 5. Calculate % Inhibition D->E F 6. Determine IC50 E->F G 1. Culture Cells H 2. Treat with Inhibitor G->H I 3. Incubate H->I J 4. Assess Endpoint (e.g., Gene Expression, Cell Viability) I->J

General Experimental Workflow for Inhibitor Characterization.

Conclusion

This compound and JARID1A inhibitors are valuable tools for dissecting the roles of two distinct histone demethylase families. CBB1007 is a selective, reversible inhibitor of LSD1, while compounds like PBIT, JIB-04, and CPI-455 target JARID1A with varying degrees of potency and selectivity. The choice between these inhibitors will depend on the specific research question, the target pathway of interest, and the desired cellular outcome. Researchers should consider the different substrate specificities (H3K4me1/2 for LSD1 vs. H3K4me2/3 for JARID1A) and the distinct signaling pathways they modulate when designing experiments. The provided data and protocols serve as a foundation for making informed decisions in the pursuit of novel epigenetic therapies.

References

Evaluating the Therapeutic Potential of CBB1007: A Comparative Guide to LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the therapeutic potential of CBB1007, a selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), in comparison to other known drugs targeting the same enzyme. The information presented is intended to provide an objective overview supported by available preclinical and clinical data to aid in research and development decisions.

Introduction to CBB1007 and the Role of LSD1 Inhibition

CBB1007 is a cell-permeable, amidino-guanidinium compound that functions as a potent, reversible, and substrate-competitive inhibitor of Lysine-Specific Demethylase 1 (LSD1). LSD1 is a key epigenetic enzyme that plays a crucial role in regulating gene expression by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9). Overexpression of LSD1 has been implicated in the pathogenesis of various cancers, making it a promising target for therapeutic intervention. By inhibiting LSD1, CBB1007 has the potential to alter the gene expression landscape of cancer cells, leading to cell differentiation, cell cycle arrest, and apoptosis.

This guide will compare CBB1007 with other LSD1 inhibitors that are currently in clinical development for various oncological and neurological indications.

Comparative Analysis of LSD1 Inhibitors

The following tables summarize the available quantitative data for CBB1007 and a selection of other LSD1 inhibitors in clinical trials. This data provides a basis for comparing their potency and therapeutic focus.

Table 1: In Vitro Potency of LSD1 Inhibitors

CompoundIC50 (LSD1)Mechanism of Inhibition
CBB1007 5.27 µMReversible, Substrate-Competitive
Iadademstat (ORY-1001)18 nMIrreversible (covalent)
Pulrodemstat (CC-90011)0.3 nMReversible
Bomedemstat (IMG-7289)56.8 nMIrreversible
Seclidemstat (SP-2577)25-50 nMReversible
GSK2879552Not specifiedIrreversible
Tranylcypromine (TCP)Not specified (MAO inhibitor with LSD1 activity)Irreversible

Table 2: Overview of Clinical-Stage LSD1 Inhibitors

DrugOther NamesDeveloperTherapeutic Area(s)Clinical Phase
CBB1007 --Hearing Loss (preclinical)Preclinical
IadademstatORY-1001Oryzon GenomicsAcute Myeloid Leukemia (AML), Solid TumorsPhase 2
BomedemstatIMG-7289Imago BioSciencesMyelofibrosis, Essential ThrombocythemiaPhase 3
SeclidemstatSP-2577Salarius PharmaceuticalsEwing Sarcoma, Solid TumorsPhase 1/2
PulrodemstatCC-90011Celgene (Bristol Myers Squibb)Solid Tumors, Non-Hodgkin LymphomaPhase 2
VafidemstatORY-2001Oryzon GenomicsAlzheimer's Disease, Borderline Personality DisorderPhase 2
TranylcypromineParnateVariousMajor Depressive Disorder (approved), AML (investigational)Marketed / Phase 2
GSK2879552-GlaxoSmithKlineSmall Cell Lung Cancer (SCLC), AMLTerminated

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for common assays used in the evaluation of LSD1 inhibitors.

In Vitro LSD1 Inhibition Assay (Fluorometric)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against the LSD1 enzyme.

  • Reagent Preparation : Prepare assay buffer, LSD1 enzyme solution, H3K4me2 peptide substrate, and the test compound at various concentrations.

  • Enzyme Reaction : In a 96-well plate, combine the LSD1 enzyme and the test compound.

  • Substrate Addition : Initiate the reaction by adding the H3K4me2 peptide substrate.

  • Incubation : Incubate the plate at 37°C for a specified period (e.g., 60 minutes) to allow for the demethylation reaction to occur.

  • Detection : Add a detection reagent that produces a fluorescent signal in the presence of the demethylated product. The intensity of the fluorescence is proportional to the enzyme activity.

  • Data Analysis : Measure the fluorescence using a microplate reader. The IC50 value is calculated by plotting the percent inhibition against the log of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding : Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation : Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

In Vivo Xenograft Study in Mice

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation : Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice.

  • Tumor Growth : Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment : Randomize the mice into treatment and control groups. Administer the test compound (e.g., orally or intraperitoneally) and a vehicle control according to a predetermined schedule and dosage.

  • Tumor Measurement : Measure tumor volume and mouse body weight regularly (e.g., twice weekly).

  • Endpoint : The study is concluded when tumors in the control group reach a specified size, or at a predetermined time point.

  • Data Analysis : Compare the tumor growth inhibition between the treated and control groups. The tumor growth inhibition (TGI) is a common metric for efficacy.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanism of action and the experimental design.

LSD1_Signaling_Pathway cluster_0 LSD1-Mediated Gene Repression cluster_1 Inhibition by CBB1007 H3K4me2 H3K4me2 LSD1 LSD1 H3K4me2->LSD1 Substrate Active Gene Active Gene H3K4me2->Active Gene Maintains Active State H3K4me0 H3K4me0 LSD1->H3K4me0 Demethylation Inactive LSD1 Inactive LSD1 LSD1->Inactive LSD1 Repressed Gene Repressed Gene H3K4me0->Repressed Gene Leads to CBB1007 CBB1007 CBB1007->LSD1 Inhibits

Caption: Simplified signaling pathway of LSD1 and its inhibition by CBB1007.

Experimental_Workflow_Xenograft Cancer Cell Culture Cancer Cell Culture Cell Implantation Cell Implantation Cancer Cell Culture->Cell Implantation 1. Tumor Growth Tumor Growth Cell Implantation->Tumor Growth 2. Randomization Randomization Tumor Growth->Randomization 3. Treatment Group (CBB1007) Treatment Group (CBB1007) Randomization->Treatment Group (CBB1007) 4a. Control Group (Vehicle) Control Group (Vehicle) Randomization->Control Group (Vehicle) 4b. Tumor Measurement Tumor Measurement Treatment Group (CBB1007)->Tumor Measurement 5. Control Group (Vehicle)->Tumor Measurement Data Analysis Data Analysis Tumor Measurement->Data Analysis 6.

Safety Operating Guide

Proper Disposal of CBB1007 Trihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe handling and disposal of CBB1007 trihydrochloride, a reversible and selective LSD1 inhibitor.

According to available safety data, this compound is not classified as a hazardous substance or mixture.[1] However, it is imperative to follow standard laboratory safety protocols and any local or institutional regulations for chemical waste disposal.

Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is essential to wear appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves suitable for handling laboratory chemicals.

  • Eye Protection: Safety glasses or goggles to protect from splashes.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

Always handle the compound in a well-ventilated area, such as a fume hood, to minimize the risk of inhalation.

Disposal Procedures

While this compound is not classified as hazardous, it should not be disposed of down the drain or in regular trash. The recommended disposal procedure is as follows:

  • Waste Collection:

    • Collect waste this compound, including any unused material and contaminated consumables (e.g., pipette tips, tubes), in a designated and clearly labeled chemical waste container.

    • Ensure the container is compatible with the chemical and is securely sealed.

  • Institutional Guidelines:

    • Follow your institution's specific chemical waste disposal procedures. The Environmental Health and Safety (EHS) office at your institution will provide guidance on the proper segregation, labeling, and pickup of chemical waste.

  • External Disposal:

    • The collected chemical waste will be handled by a licensed hazardous waste disposal company contracted by your institution. They will ensure the material is disposed of in an environmentally sound manner, in accordance with all federal, state, and local regulations.

Spill and Emergency Procedures

In the event of a spill, follow these steps:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1]

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]

For larger spills, evacuate the area and contact your institution's EHS office for assistance with cleanup.

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below.

PropertyValue
Formula C₂₇H₃₉Cl₅N₈O₄
Molecular Weight 716.91 g/mol
CAS Number 2070014-96-7
Appearance A solid
Hazard Statement Not a hazardous substance or mixture

Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound.

Figure 1. This compound Disposal Workflow A Handling CBB1007 (with appropriate PPE) B Generate Waste (unused material, contaminated items) A->B C Collect in Designated Chemical Waste Container B->C D Label Container Clearly (Contents, Date, PI) C->D E Store in Satellite Accumulation Area D->E F Request Waste Pickup (via Institutional EHS) E->F G Licensed Waste Disposal Vendor Transports and Disposes F->G

References

Personal protective equipment for handling CBB1007 trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of CBB1007 trihydrochloride. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Hazard Assessment

According to the Safety Data Sheet (SDS) provided by MedChemExpress, this compound is not classified as a hazardous substance or mixture[1]. However, adherence to standard laboratory safety protocols is essential to ensure a safe working environment.

Personal Protective Equipment (PPE)

Even when handling non-hazardous substances, the use of appropriate personal protective equipment is a fundamental laboratory practice. The following table summarizes the recommended PPE for handling this compound.

Protection TypeSpecificationRationale
Eye & Face Protection ANSI Z87.1-compliant safety glasses with side shields.Protects against accidental splashes or generation of dust during handling.
Skin & Hand Protection Standard laboratory nitrile or latex gloves.Prevents direct skin contact with the chemical.
Protective Clothing A standard laboratory coat, fully buttoned.Protects clothing and skin from potential contamination.
Respiratory Protection Generally not required for small quantities in a well-ventilated area.As the substance is not classified as hazardous, respiratory protection is not mandated under normal use conditions.

Operational Plan: Safe Handling Procedure

Adherence to a systematic workflow is critical for maintaining safety and experimental integrity.

  • Preparation :

    • Ensure the work area, typically a laboratory bench or a chemical fume hood, is clean and uncluttered.

    • Confirm that a safety shower and eyewash station are accessible.

    • Assemble all necessary equipment and reagents before handling the compound.

  • Handling :

    • Wear the recommended personal protective equipment as outlined in the table above.

    • When weighing or transferring the solid compound, perform these actions in a designated area to minimize the potential for creating and dispersing dust.

    • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Storage :

    • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

Disposal Plan

While this compound is not classified as hazardous, all chemical waste should be disposed of responsibly.

  • Unused Material and Empty Containers : Dispose of in accordance with local, state, and federal regulations for non-hazardous chemical waste. Do not dispose of down the drain unless explicitly permitted by local ordinances.

  • Contaminated Materials : Any materials, such as gloves or paper towels, that come into contact with the chemical should be disposed of as chemical waste according to institutional guidelines.

Experimental Workflow for Handling this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Experiment cluster_storage 4. Storage prep_area Prepare clean work area don_ppe Don appropriate PPE: - Lab coat - Gloves - Safety glasses prep_area->don_ppe weigh Weigh this compound don_ppe->weigh Proceed to handling dissolve Prepare solution if necessary weigh->dissolve experiment Perform experimental procedure dissolve->experiment decontaminate Decontaminate work surfaces experiment->decontaminate Experiment complete dispose_waste Dispose of waste (follow institutional guidelines) decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe store Store in a cool, dry place doff_ppe->store If applicable

Caption: Workflow for the safe handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.